Technical Documentation Center

(2-methyl-2H-1,2,3-triazol-4-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-methyl-2H-1,2,3-triazol-4-yl)methanol
  • CAS: 942060-50-6

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of (2-methyl-2H-1,2,3-triazol-4-yl)methanol

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of (2-methyl-2H-1,2,3-triazol-4-yl)methanol . It addresses the critical challenge in triazole chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of (2-methyl-2H-1,2,3-triazol-4-yl)methanol . It addresses the critical challenge in triazole chemistry: distinguishing the N2-alkylated regioisomer from its N1-counterpart.

A Technical Guide for Structural Validation & Isomer Differentiation

Executive Summary & Compound Identity

(2-methyl-2H-1,2,3-triazol-4-yl)methanol is a versatile pharmacophore building block, often utilized as a bioisostere for amide or ester functionalities in fragment-based drug discovery. Its structural integrity is defined by the methylation at the N2 position of the triazole ring.

Synthesis of this moiety typically involves the methylation of 1,2,3-triazole precursors, a reaction that invariably produces a mixture of N1- and N2-isomers. Because these isomers possess distinct biological activities and metabolic profiles, rigorous spectroscopic differentiation is non-negotiable. This guide provides the exact protocols to validate the N2-isomer .

Chemical Data
PropertyDetail
IUPAC Name (2-methyl-2H-1,2,3-triazol-4-yl)methanol
CAS Registry 942060-50-6 (Specific); 84440-19-7 (General isomer)
Molecular Formula C

H

N

O
Molecular Weight 113.12 g/mol
SMILES CN1N=CC(=N1)CO
Appearance White to off-white crystalline solid or colorless oil (purity dependent)

Structural Analysis Strategy: The N1 vs. N2 Dilemma

The primary analytical challenge is confirming the position of the methyl group. In 1,2,3-triazoles, the N2-isomer is often thermodynamically favored but can be difficult to distinguish from the N1-isomer by low-resolution MS alone.

The Differentiation Workflow

We utilize a multi-modal approach centering on NOE (Nuclear Overhauser Effect) and


C NMR chemical shifts .

Isomer_Differentiation Start Crude Methylation Product (Mixture of N1 & N2) Step1 1H NMR Screening (Focus: Ring Proton H5) Start->Step1 Decision1 Is H5 shift > 8.0 ppm? Step1->Decision1 N1_Path Suspect N1-Isomer (Less Symmetric) Decision1->N1_Path Yes (Deshielded) N2_Path Suspect N2-Isomer (More Symmetric) Decision1->N2_Path No (Shielded ~7.5-7.8) Step2 1D NOE / NOESY Experiment Irradiate N-Me Signal N1_Path->Step2 N2_Path->Step2 Result_NOE NOE to Ring Proton (H5)? Step2->Result_NOE Confirm_N1 CONFIRMED N1-Isomer (Proximity: N1-Me <-> C5-H) Result_NOE->Confirm_N1 Strong Signal Confirm_N2 CONFIRMED N2-Isomer (Distance: N2-Me <-> C5-H > 4Å) Result_NOE->Confirm_N2 No Signal

Figure 1: Decision tree for distinguishing N1 and N2 regioisomers in 1,2,3-triazoles.

Detailed Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR)

Instrument: Bruker Avance III HD (400 MHz or higher recommended). Solvent: DMSO-


 (preferred for -OH resolution) or CDCl

.
1. Proton NMR (

H)

The N2-methyl group is chemically distinct.[1] In the N2-isomer, the methyl group is flanked by two nitrogens, placing it in a unique electronic environment compared to the N1-isomer where it is flanked by one nitrogen and one carbon.

PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
H-5 7.65 - 7.75 Singlet (s)1HThe triazole ring proton.[1] Typically upfield relative to N1-isomers (which appear >8.0 ppm).
OH 5.20 - 5.30 Triplet (t)1HHydroxyl proton. Couples with CH

(

Hz) in dry DMSO-

. Disappears with D

O shake.
CH

4.50 - 4.60 Doublet (d)2HMethylene protons next to OH. Appears as a singlet if OH is exchanged.
N-CH

4.10 - 4.18 Singlet (s)3HDiagnostic Peak. N2-Methyl is typically sharp and distinct.
2. Carbon NMR (

C)

The carbon spectrum provides the most definitive confirmation of the N2-isomer. The N-methyl carbon shift is the "fingerprint."

PositionShift (

ppm)
TypeDiagnostic Note
C-4 148.0 - 150.0 C

Quaternary carbon bearing the hydroxymethyl group.
C-5 133.0 - 135.0 CHRing carbon.
CH

55.0 - 57.0 CH

Hydroxymethyl carbon.
N-CH

41.0 - 42.0 CH

CRITICAL: N2-Me appears at ~41 ppm. N1-Me typically appears upfield at ~35-36 ppm.
3. 2D NMR Correlations (Validation)
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • N2-Isomer: The N-Me protons will show correlations to both triazole ring carbons (C4 and C5) if the symmetry allows, or specifically to the equivalent carbons in a symmetric unsubstituted triazole. In this substituted derivative, long-range coupling is often weak or absent due to the N-N spacing.

    • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • N1-Isomer: Strong cross-peak between N-Me and H-5 .

    • N2-Isomer: ABSENCE of cross-peak between N-Me and H-5 . This negative result is the positive confirmation of the N2 structure.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Wavenumber (cm

)
AssignmentDescription
3200 - 3400 O-H StretchBroad, strong band indicating the alcohol functionality.
3100 - 3150 C-H Stretch (Ar)Weak, sharp band characteristic of the triazole ring C-H.
2950 C-H Stretch (Alk)Methyl and methylene C-H stretches.
1450 - 1550 N=N / C=NTriazole ring breathing modes.[1]
1050 C-O StretchPrimary alcohol C-O stretch.
C. Mass Spectrometry (HRMS)

Method: ESI-TOF (Electrospray Ionization - Time of Flight).

  • Ionization Mode: Positive (+).

  • Calculated Mass [M+H]

    
    :  114.0667 Da.
    
  • Observed Mass: 114.066x Da (Expected error < 5 ppm).

  • Fragmentation:

    • Loss of H

      
      O ([M+H-18]
      
      
      
      ): m/z ~96.
    • Loss of CH

      
      O (Formaldehyde): Common in hydroxymethyl species.
      

Synthesis & Purification Workflow

To ensure the characterization data matches your sample, the synthesis route must be controlled. The reduction of methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is the standard high-fidelity route.

Synthesis_Workflow Precursor Methyl 2-methyl-2H- 1,2,3-triazole-4-carboxylate Reagent LiAlH4 / THF (0°C -> RT) Precursor->Reagent Reduction Quench Fieser Workup (H2O, 15% NaOH, H2O) Reagent->Quench 30 min Product (2-methyl-2H-1,2,3- triazol-4-yl)methanol Quench->Product Filtration & Evaporation

Figure 2: Synthesis pathway from the ester precursor.

Purification Note: If synthesizing from the triazole + alkyl halide (bottom-up), the N1 and N2 isomers must be separated by column chromatography. The N2-isomer is typically less polar (higher R


) than the N1-isomer in EtOAc/Hexane systems due to its lower dipole moment.

References

  • Isomer Differentiation: Creary, X., et al. "Triazole Isomers: NMR signatures." J. Org.[2] Chem.2016 . (General principles of N1 vs N2 shifts).

  • Synthesis & Data: Beilstein J. Org. Chem.2014 , 10, 123–131. (Describes the synthesis and NMR of related 2-methyl-triazole alcohols).

  • Spectral Database: PubChem Compound Summary for CID 58024981.

  • Crystallography:Acta Cryst.2011, E67, o313.

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound (2-methyl-2H-1,2,3-triazo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound (2-methyl-2H-1,2,3-triazol-4-yl)methanol. The structural elucidation of this molecule is crucial for its application in medicinal chemistry and materials science, where the specific substitution pattern on the 1,2,3-triazole ring dictates its chemical and biological properties. This document offers a detailed interpretation of the NMR spectra, supported by experimental protocols and theoretical considerations, to serve as an authoritative reference for researchers in the field.

Introduction

(2-methyl-2H-1,2,3-triazol-4-yl)methanol is a five-membered nitrogen-containing heterocycle. The 1,2,3-triazole core is a prominent scaffold in drug discovery, known for its ability to form stable linkages and participate in hydrogen bonding. The regiochemistry of substituents on the triazole ring is a critical determinant of a molecule's function. NMR spectroscopy is the most powerful tool for unambiguously determining the substitution pattern, distinguishing between the 1- and 2-substituted isomers. This guide focuses on the 2-substituted isomer, providing a definitive analysis of its spectral features.

Molecular Structure and Atom Numbering

The structural formula and atom numbering for (2-methyl-2H-1,2,3-triazol-4-yl)methanol are presented below. This numbering system will be used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of (2-methyl-2H-1,2,3-triazol-4-yl)methanol.

¹H and ¹³C NMR Data

The following tables summarize the experimentally observed ¹H and ¹³C NMR chemical shifts for (2-methyl-2H-1,2,3-triazol-4-yl)methanol. The spectra were recorded in deuterated chloroform (CDCl₃) at room temperature.

Table 1: ¹H NMR Data for (2-methyl-2H-1,2,3-triazol-4-yl)methanol (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-57.58s-1H
CH₂OH4.75d5.92H
N-CH₃4.15s-3H
OH2.50t5.91H

Table 2: ¹³C NMR Data for (2-methyl-2H-1,2,3-triazol-4-yl)methanol (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-4145.1
C-5133.2
CH₂OH56.0
N-CH₃41.5

Spectral Interpretation and Rationale

The unambiguous assignment of the NMR signals is critical for confirming the 2-substituted regiochemistry of the triazole ring.

¹H NMR Spectrum Analysis
  • Triazole Ring Proton (H-5): The singlet at 7.58 ppm is characteristic of the proton on a 1,2,3-triazole ring. In the 2-substituted isomer, the C-5 proton is chemically equivalent to the C-4 proton due to the symmetry of the N2-substituted ring, but in this asymmetrically substituted case, it appears as a distinct singlet.

  • Methylene Protons (CH₂OH): The doublet at 4.75 ppm corresponds to the two protons of the hydroxymethyl group. The splitting into a doublet with a coupling constant of 5.9 Hz is due to coupling with the adjacent hydroxyl proton.

  • N-Methyl Protons (N-CH₃): The singlet at 4.15 ppm is assigned to the three protons of the methyl group attached to the nitrogen atom of the triazole ring. The chemical shift is consistent with a methyl group on a nitrogen atom within a heteroaromatic system.

  • Hydroxyl Proton (OH): The triplet at 2.50 ppm is assigned to the hydroxyl proton. The triplet multiplicity arises from coupling to the two adjacent methylene protons. The observation of this coupling confirms that the proton is from the hydroxyl group and is not rapidly exchanging with the solvent.

¹³C NMR Spectrum Analysis
  • Triazole Ring Carbons (C-4 and C-5): The signals at 145.1 ppm and 133.2 ppm are assigned to the C-4 and C-5 carbons of the triazole ring, respectively. The C-4 carbon, being attached to the electron-withdrawing hydroxymethyl group, is expected to be deshielded and appear at a lower field compared to the C-5 carbon.

  • Methylene Carbon (CH₂OH): The signal at 56.0 ppm is attributed to the carbon of the hydroxymethyl group. Its chemical shift is typical for a carbon atom attached to an oxygen atom.

  • N-Methyl Carbon (N-CH₃): The signal at 41.5 ppm corresponds to the carbon of the N-methyl group.

Experimental Protocols

Synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol

The synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol can be achieved via the reduction of a suitable precursor, such as methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. A general procedure is outlined below.

Workflow for the Synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol

Synthesis_Workflow Start Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate Reduction Reduction (e.g., LiAlH₄ in THF) Start->Reduction Quenching Aqueous Workup (e.g., NaOH solution) Reduction->Quenching Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product (2-methyl-2H-1,2,3-triazol-4-yl)methanol Purification->Product

Caption: A generalized workflow for the synthesis of the title compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a reducing agent like lithium aluminum hydride (LiAlH₄) is added portion-wise at a reduced temperature (e.g., 0 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH) at 0 °C.

  • Workup: The resulting suspension is filtered, and the filtrate is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure (2-methyl-2H-1,2,3-triazol-4-yl)methanol.

NMR Sample Preparation and Data Acquisition

Protocol for NMR Analysis:

  • Sample Preparation: Approximately 5-10 mg of the purified (2-methyl-2H-1,2,3-triazol-4-yl)methanol is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to obtain singlets for all carbon signals.

Conclusion

This technical guide has provided a detailed and authoritative overview of the ¹H and ¹³C NMR data for (2-methyl-2H-1,2,3-triazol-4-yl)methanol. The presented spectral assignments, supported by established principles of NMR spectroscopy, offer a reliable reference for the structural verification of this important heterocyclic compound. The inclusion of a detailed synthetic protocol and NMR acquisition parameters further enhances the utility of this guide for researchers engaged in the synthesis and characterization of novel triazole derivatives.

References

  • Prabakaran, K., Hathwar, V. R., Maiyalagan, T., Kirthana, M. V., & Khan, F. N. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1637. [Link]

  • Kehler, J., Rasmussen, L. K., & Langgard, M. (2018). Pyrazolo[3,4-b]pyridines and imidazo[1,5-b]pyridazines as PDE1 inhibitors. U.S.
Foundational

Solubility Profile &amp; Characterization of (2-methyl-2H-1,2,3-triazol-4-yl)methanol

Topic: Solubility of (2-methyl-2H-1,2,3-triazol-4-yl)methanol in Common Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of (2-methyl-2H-1,2,3-triazol-4-yl)methanol in Common Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

(2-methyl-2H-1,2,3-triazol-4-yl)methanol (CAS: 84406-69-9 / 942060-50-6) is a critical heterocyclic intermediate used in the synthesis of bioisosteres, click-chemistry derivatives, and pharmaceutical scaffolds.[1] Structurally, it features a polar hydroxymethyl group attached to a planar, electron-deficient 2-methyl-triazole core.[1]

This guide addresses the solubility challenges associated with this amphiphilic compound. While it exhibits high solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Methanol), its behavior in non-polar extraction solvents requires precise modulation. This document provides estimated solubility classifications, a validated protocol for thermodynamic solubility determination, and strategic workflows for purification.

Physicochemical Basis of Solubility

To understand the solubility behavior of this compound, one must analyze its molecular interactions:

  • Hydrogen Bonding: The C4-hydroxymethyl group acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[1] The triazole nitrogens (N1/N3) in the 2-methyl isomer have reduced basicity compared to the 1-methyl isomer but remain weak HBAs.[1]

  • Polarity & LogP: With a calculated XLogP of approximately -1.3 to -0.7, the compound is hydrophilic.[1] It favors aqueous and polar organic environments over lipophilic ones.

  • Crystal Lattice Energy: As a solid (Melting Point range typically 140–160°C for similar derivatives), the lattice energy must be overcome by solvent-solute interactions.[1]

Table 1: Estimated Solubility Profile

Data derived from standard isolation protocols of structural analogs and calculated physicochemical properties.

Solvent ClassSpecific SolventSolubility RatingPrimary Application
Polar Aprotic DMSOHigh (>100 mg/mL)Stock solutions, biological assays
Polar Aprotic DMF, DMAcHigh (>100 mg/mL)Synthetic reaction medium
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Recrystallization, chromatography
Polar Aprotic AcetonitrileModerate-High HPLC mobile phase, reaction solvent
Moderately Polar Acetone, THFModerate Reaction solvent, crystallization
Chlorinated Dichloromethane (DCM)Moderate Extraction (often requires MeOH additive)
Esters Ethyl AcetateLow-Moderate Extraction, washing
Non-Polar Hexanes, HeptaneNegligible (<0.1 mg/mL)Anti-solvent, precipitation, washing
Aqueous Water (pH 7.4)High Aqueous workup (product stays in water)

Critical Isolation Note: Due to its negative LogP, this compound partitions poorly into Ethyl Acetate from water. Successful extraction often requires "salting out" the aqueous phase or using a more polar organic system such as DCM:Isopropanol (3:1).

Workflow: Solvent Selection for Synthesis vs. Isolation

The following decision tree illustrates how to select solvents based on the operational stage—balancing solubility for reaction kinetics against insolubility for product isolation.

SolventStrategy Start Start: Solvent Selection Stage Operational Stage? Start->Stage Reaction Synthesis / Reaction Stage->Reaction Workup Workup / Isolation Stage->Workup HighSol Requirement: High Solubility Reaction->HighSol SelectReaction Select: DMF, DMSO, or MeOH HighSol->SelectReaction Phase Phase Separation Needed? Workup->Phase YesExtract Yes (Aqueous Extraction) Phase->YesExtract Liquid-Liquid NoPrecip No (Precipitation) Phase->NoPrecip Solid Isolation Challenge Challenge: Product is Water Soluble YesExtract->Challenge Solution Strategy: Saturate Aqueous with NaCl Extract with DCM:MeOH (9:1) Challenge->Solution AntiSolvent Add Anti-Solvent: Hexane or Et2O NoPrecip->AntiSolvent

Figure 1: Strategic solvent selection workflow for (2-methyl-2H-1,2,3-triazol-4-yl)methanol, highlighting the difficulty of aqueous extraction.

Protocol: Thermodynamic Solubility Determination

For drug development applications (e.g., formulation or bioassay preparation), relying on visual estimates is insufficient. The following protocol uses the Shake-Flask Method coupled with HPLC-UV , the gold standard for thermodynamic solubility.

Materials Required[2][3][4][5][6][7]
  • Test Compound: >5 mg of (2-methyl-2H-1,2,3-triazol-4-yl)methanol (Solid).[1]

  • Solvents: HPLC-grade Water, Methanol, Acetonitrile, DMSO.

  • Equipment: Orbital shaker (temp controlled), Centrifuge, HPLC-UV/DAD.

  • Filters: 0.22 µm PVDF or PTFE syringe filters (Note: Check filter compatibility to avoid adsorption).

Step-by-Step Methodology
  • Supersaturation:

    • Place 2–3 mg of the compound into a 1.5 mL microcentrifuge tube.

    • Add 500 µL of the target solvent (e.g., pH 7.4 Phosphate Buffer or 1-Octanol).

    • Checkpoint: Ensure undissolved solid remains visible. If clear, add more solid until a suspension persists.

  • Equilibration:

    • Incubate samples at 25°C ± 0.5°C on an orbital shaker (300–400 rpm) for 24 to 48 hours .

    • Why: This ensures the system reaches thermodynamic equilibrium, distinguishing it from kinetic solubility (which is prone to supersaturation artifacts).

  • Phase Separation:

    • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the undissolved solid.

    • Carefully aspirate the supernatant.

    • Filtration: Pass the supernatant through a 0.22 µm filter to remove micro-particulates.

  • Quantification (HPLC-UV):

    • Dilute the filtrate with mobile phase (typically 100-fold) to fit within the linear calibration range.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).[1]

    • Detection: UV at 210 nm (Triazole absorbance) and 254 nm.

    • Calculation: Compare Peak Area (AUC) against a standard calibration curve prepared in DMSO.

Data Validation
  • Replicates: Perform n=3.

  • pH Check: Measure the pH of the aqueous supernatant after equilibrium. If the compound is ionizable (less likely for this neutral alcohol, but possible for impurities), pH shifts can alter solubility.

Purification & Isolation Strategies

Synthesizing this intermediate often yields a mixture containing inorganic salts or unreacted starting materials.

Recrystallization

Because the compound is highly soluble in ethanol but insoluble in hexane:

  • Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate .

  • Slowly add Hexane or Heptane dropwise until turbidity appears.

  • Cool to 4°C. The 2-methyl isomer should crystallize out, leaving impurities in the mother liquor.

Chromatography
  • Stationary Phase: Silica Gel (Normal Phase).

  • Mobile Phase: Dichloromethane (DCM) / Methanol gradient.

  • Starting Gradient: 100% DCM.

  • Elution: Increase Methanol to 5–10%.

  • Note: Pure DCM may not move the compound significantly due to the polar -OH group; Methanol is required to disrupt interaction with silica.[1]

References

  • Bio-Protocol. (2018).[2] Determination of Thermodynamic Solubility. Retrieved from [Link][1]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 253878, (2H-1,2,3-Triazol-4-yl)methanol. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]

  • Dissolution Technologies. (2020). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Exploratory

The Stability of the 2-Methyl-2H-1,2,3-Triazole Ring: An In-depth Technical Guide

Abstract The 2-methyl-2H-1,2,3-triazole core is a prominent structural motif in modern medicinal chemistry and materials science. Its prevalence is largely due to its remarkable stability, which confers advantageous prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methyl-2H-1,2,3-triazole core is a prominent structural motif in modern medicinal chemistry and materials science. Its prevalence is largely due to its remarkable stability, which confers advantageous properties to molecules in which it is incorporated. This technical guide provides a comprehensive analysis of the stability of the 2-methyl-2H-1,2,3-triazole ring, addressing its chemical, thermal, metabolic, and photochemical robustness. Drawing upon established principles and available data for the broader 1,2,3-triazole class, this document offers field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols for assessing stability are also provided to ensure self-validating and reproducible results.

Introduction: The Ascendancy of a Stable Heterocycle

The 1,2,3-triazole ring system has become a cornerstone in the design of novel chemical entities, largely propelled by the advent of "click chemistry".[1] This five-membered heterocycle, with its three contiguous nitrogen atoms, is not just a passive linker but an active contributor to the physicochemical properties of a molecule.[2] Among its various isomeric forms, the 2-substituted-2H-1,2,3-triazole, and specifically the 2-methyl derivative, is of significant interest.

From a thermodynamic standpoint, the 2H-tautomer of 1,2,3-triazole is estimated to be more stable than the 1H-tautomer in the gas phase, a preference that underpins the inherent stability of N2-substituted analogues like 2-methyl-2H-1,2,3-triazole.[3] This inherent stability is not merely academic; it translates to a molecular scaffold that is resistant to a wide array of degradative forces, a highly desirable trait in drug development where a compound must endure the varied chemical environments of the human body.[4] This guide will dissect the multifaceted stability of the 2-methyl-2H-1,2,3-triazole ring, providing a granular understanding for its strategic deployment in molecular design.

A Note on Synthesis: Building a Stable Core

The synthetic accessibility of the 2-methyl-2H-1,2,3-triazole core is a crucial precursor to its widespread use. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields 1,4-disubstituted-1H-1,2,3-triazoles, regioselective synthesis of the 2-substituted isomer often requires alternative strategies.[3][5] Direct alkylation of an NH-1,2,3-triazole with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate in a solvent like DMF, can yield a mixture of N1 and N2-methylated isomers, with the N2-isomer often being the thermodynamically favored product.[3]

The choice of synthetic route is not trivial, as impurities, including the less stable N1-isomer, can impact the overall stability profile of the final compound. Therefore, a robust purification strategy following synthesis is paramount.

Synthesis_of_2_Methyl_2H_1_2_3_triazole cluster_reactants Reactants cluster_products Products NH_triazole NH-1,2,3-triazole Reaction Alkylation NH_triazole->Reaction MeI Methyl Iodide (CH3I) MeI->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction N2_isomer 2-Methyl-2H-1,2,3-triazole (Thermodynamic Product) N1_isomer 1-Methyl-1H-1,2,3-triazole (Kinetic Product) Reaction->N2_isomer Major Reaction->N1_isomer Minor

Caption: General synthetic route to 2-methyl-2H-1,2,3-triazole.

Chemical Stability: A Resilient Scaffold

The 1,2,3-triazole ring is widely recognized for its exceptional chemical stability, a characteristic that is conferred to its N-methylated derivatives.[6] This resilience is a direct consequence of its aromatic nature, which delocalizes electron density and imparts a high degree of stability.[7]

pH and Hydrolytic Stability

The 2-methyl-2H-1,2,3-triazole core is highly resistant to hydrolysis across a broad pH range. Unlike esters or amides, which are susceptible to acid- or base-catalyzed hydrolysis, the triazole ring remains intact under these conditions.[4] This stability is crucial for orally administered drugs that must survive the acidic environment of the stomach and the more basic conditions of the small intestine.

While specific kinetic data for the hydrolysis of 2-methyl-2H-1,2,3-triazole is not extensively published, studies on the broader class of 1,2,3-triazoles consistently demonstrate their hydrolytic stability.[6][8] Degradation, if observed in a molecule containing this core, is almost invariably associated with more labile functional groups elsewhere in the structure.

Oxidative and Reductive Stability

The 2-methyl-2H-1,2,3-triazole ring is generally resistant to both oxidation and reduction under typical laboratory and physiological conditions.[4] Its aromatic system is not easily disrupted by common oxidizing agents. However, under forcing conditions, such as nitration with a mixture of fuming nitric acid and sulfuric acid, the ring can be functionalized, for instance, to introduce a nitro group.[9] This demonstrates reactivity under harsh conditions rather than instability.

Similarly, the ring is stable to many reducing agents. Reductive cleavage is generally not observed unless under extreme and enforced conditions.[6]

Thermal Stability: Resilience to Heat

The unsubstituted 1,2,3-triazole ring is known to be thermally robust. However, flash vacuum pyrolysis at very high temperatures (500 °C) can induce the loss of molecular nitrogen (N₂), leading to the formation of an aziridine ring.[11] The presence of substituents can significantly influence the decomposition temperature. For instance, the introduction of an energetic nitro group, as in 4-methyl-5-nitro-2H-1,2,3-triazole, is expected to lower its thermal stability, with decomposition likely initiated by the cleavage of the C-NO₂ bond or scission of the triazole ring.[10] Conversely, the simple methyl group in 2-methyl-2H-1,2,3-triazole is not expected to dramatically decrease the inherent thermal stability of the parent ring.

Table 1: Predicted Thermal Stability Profile of 2-Methyl-2H-1,2,3-triazole

ParameterPredicted BehaviorRationale
Decomposition Onset High (>200 °C)Based on the stability of the 1,2,3-triazole core and the lack of highly energetic substituents.
Decomposition Profile Likely a single, sharp exothermic eventCharacteristic of the decomposition of many stable heterocyclic compounds.
Primary Degradants N₂, small nitrogen-containing fragmentsBased on high-temperature pyrolysis studies of the parent 1,2,3-triazole.[11]

Metabolic Stability: A Shield Against Biotransformation

In drug discovery, metabolic stability is a critical determinant of a compound's pharmacokinetic profile, influencing its half-life and bioavailability. The 1,2,3-triazole ring is generally considered to be a metabolically robust isostere for the more labile amide bond.[4][12] This resistance to enzymatic degradation is a key reason for its widespread use in medicinal chemistry.

While triazole-containing compounds can be substrates and inhibitors of cytochrome P450 (CYP) enzymes, the triazole ring itself is not typically the site of metabolic transformation.[13] Metabolism, when it occurs, is more likely to happen at other positions within the molecule. For instance, in a study on the soil degradation of substituted 1,2,3-triazoles, the triazole ring remained intact while the alkyl side chains underwent oxidation.[14] This suggests that the 2-methyl group of 2-methyl-2H-1,2,3-triazole could potentially be a site for hydroxylation, a common metabolic pathway, although the triazole ring itself would likely remain un-cleaved.

Photochemical Stability: Behavior Under Irradiation

The photochemical stability of a drug substance is a regulatory requirement and an important consideration for storage and handling. While some 1,2,3-triazole derivatives can undergo photochemical decomposition, the parent ring system is relatively stable.[15][16] The specific impact of N2-methylation on the photostability of the 1,2,3-triazole ring is not extensively documented. However, the absence of chromophores that absorb strongly in the near-UV and visible regions suggests that 2-methyl-2H-1,2,3-triazole itself is not expected to be highly photolabile. The introduction of other chromophoric groups to the molecule would, of course, alter its photochemical behavior.

Experimental Protocols for Stability Assessment

To provide a framework for the empirical validation of the stability of 2-methyl-2H-1,2,3-triazole and its derivatives, the following standardized protocols are presented. These protocols are designed to be self-validating and are based on established methodologies in the pharmaceutical industry.[17][18]

Protocol for Assessing pH and Hydrolytic Stability

This protocol outlines a forced degradation study to determine the stability of a test compound across a range of pH values.

pH_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Test Compound pH_Buffers Prepare Buffers: pH 1.2 (0.1N HCl) pH 7.4 (Phosphate Buffer) pH 9.0 (Borate Buffer) Stock_Solution->pH_Buffers Incubate_Samples Incubate at Controlled Temperature (e.g., 40°C) pH_Buffers->Incubate_Samples Time_Points Sample at Time Points: 0, 2, 4, 8, 24 hours Incubate_Samples->Time_Points Quench_Reaction Quench Reaction (Neutralize if necessary) Time_Points->Quench_Reaction HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Quench_Reaction->HPLC_Analysis Quantify Quantify Remaining Parent Compound and Degradants HPLC_Analysis->Quantify

Caption: Workflow for assessing pH and hydrolytic stability.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-methyl-2H-1,2,3-triazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Forced Degradation Conditions:

    • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution with a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µg/mL.

    • Basic: Dilute the stock solution with a basic buffer (e.g., 0.01 N NaOH or a borate buffer, pH 9.0) to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Immediately quench the reaction by neutralizing the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method with UV or MS detection.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point and identify any major degradation products.

Protocol for Assessing Thermal Stability (DSC/TGA)

This protocol describes the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate thermal stability.[19][20]

Thermal_Stability_Workflow Start Start Weigh_Sample Accurately Weigh Sample (1-5 mg) Start->Weigh_Sample Seal_Crucible Seal Sample in a Hermetic Al or Cu Pan Weigh_Sample->Seal_Crucible Place_in_Instrument Place Sample and Reference Pans in DSC/TGA Seal_Crucible->Place_in_Instrument Set_Atmosphere Set Inert Atmosphere (e.g., N2 flow) Place_in_Instrument->Set_Atmosphere Program_Heating Program Heating Rate (e.g., 10 °C/min) Set_Atmosphere->Program_Heating Run_Experiment Run Experiment and Record Data Program_Heating->Run_Experiment Analyze_Data Analyze DSC Thermogram for Exo/Endotherms and TGA for Mass Loss Run_Experiment->Analyze_Data End End Analyze_Data->End

Caption: Workflow for thermal stability analysis using DSC/TGA.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of 2-methyl-2H-1,2,3-triazole into a suitable DSC/TGA pan (e.g., aluminum).

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

  • Experimental Conditions:

    • Atmosphere: Purge with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heating Rate: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C).

  • Data Acquisition: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition from the DSC exotherm and the corresponding mass loss from the TGA curve.

Protocol for In Vitro Metabolic Stability Assay

This protocol provides a general workflow for assessing the metabolic stability of a compound using liver microsomes.

Metabolic_Stability_Workflow cluster_setup Assay Setup cluster_reaction Incubation and Reaction cluster_analysis Sample Processing and Analysis Microsomes Thaw Liver Microsomes (Human, Rat, etc.) Pre_incubation Pre-incubate Microsomes and Test Compound at 37°C Microsomes->Pre_incubation Cofactor Prepare NADPH Cofactor Solution Initiate_Reaction Initiate Reaction by Adding NADPH Cofactor->Initiate_Reaction Test_Compound Prepare Test Compound Solution (e.g., 1 µM final) Test_Compound->Pre_incubation Pre_incubation->Initiate_Reaction Time_Points Aliquots Taken at 0, 5, 15, 30, 60 min Initiate_Reaction->Time_Points Stop_Reaction Stop Reaction with Cold Acetonitrile (+IS) Time_Points->Stop_Reaction Centrifuge Centrifuge to Precipitate Proteins Stop_Reaction->Centrifuge LCMS_Analysis Analyze Supernatant by LC-MS/MS Centrifuge->LCMS_Analysis Calculate_HL Calculate Half-Life (t½) and Intrinsic Clearance LCMS_Analysis->Calculate_HL

Sources

Foundational

The Triazole Core: A Privileged Scaffold in Modern Drug Discovery and Biological Sciences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and dipole interactions, make it a versatile scaffold for the design of potent and selective therapeutic agents.[3][4] This guide provides a comprehensive exploration of the biological significance of triazole compounds, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies used to validate their efficacy. We will traverse the landscape of triazole-based drugs, from their well-established role as antifungal agents to their emerging prominence in oncology and virology. This document is intended to serve as a technical resource, offering not only a deep understanding of the subject but also practical, field-proven insights and detailed protocols for the scientific community.

The Triazole Moiety: A Profile of a Pharmacological Powerhouse

Triazoles exist as two primary isomers, 1,2,3-triazole and 1,2,4-triazole, both of which have been successfully incorporated into a multitude of FDA-approved drugs.[5][6] The triazole ring is not merely a passive linker; its nitrogen atoms can engage in crucial hydrogen bonding and coordination with metallic ions within enzyme active sites, while the overall aromaticity of the ring contributes to the stability of the molecule.[3][4] These characteristics allow the triazole core to act as a bioisostere for other functional groups, such as amides, enhancing pharmacological properties like target affinity and metabolic resistance.[7]

The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazole derivatives, enabling rapid and efficient generation of diverse molecular libraries for high-throughput screening.[7] This synthetic accessibility, coupled with the favorable pharmacological profile of the triazole core, has cemented its status as a "privileged scaffold" in drug discovery.

Antifungal Applications: The Vanguard of Triazole Therapeutics

The most established and widely recognized biological significance of triazole compounds lies in their potent antifungal activity.[2] Triazole antifungals, such as fluconazole, itraconazole, and voriconazole, are frontline therapies for a wide range of systemic and superficial mycoses.[2][8]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[9] Their primary target is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10][11] By binding to the heme iron in the active site of CYP51, triazoles inhibit the conversion of lanosterol to ergosterol.[10] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal membrane, resulting in increased membrane permeability, disruption of enzyme function, and ultimately, inhibition of fungal growth.[9]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazoles AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14α-methylated sterols Lanosterol->Intermediates CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Triazoles Triazole Antifungals Triazoles->Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

Quantitative Analysis of Antifungal Activity

The in vitro efficacy of triazole antifungals is typically quantified by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of a particular fungal strain.

Compound Fungal Species MIC50 (mg/L) MIC90 (mg/L) Reference
IsavuconazoleAspergillus flavi0.51[12]
IsavuconazoleAspergillus terreus0.50.5[12]
VoriconazoleAspergillus fumigatus2-[12]
ItraconazoleAspergillus niger24[12]
PosaconazoleAspergillus usti>8>8[12]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocol: Ergosterol Quantification Assay

This protocol provides a method to quantify the ergosterol content in fungal cells, offering a direct measure of the impact of triazole compounds on the ergosterol biosynthesis pathway.

Materials:

  • Fungal culture

  • Triazole compound of interest

  • 25% Alcoholic potassium hydroxide (KOH)

  • n-Heptane

  • Sterile distilled water

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment: Grow the fungal cells in an appropriate liquid medium to the mid-logarithmic phase. Introduce the triazole compound at various concentrations and incubate for a defined period.

  • Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile distilled water. Determine the net wet weight of the cell pellet.

  • Saponification: Resuspend the cell pellet in 3 ml of 25% alcoholic KOH solution. Vortex for 1 minute and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.[13]

  • Sterol Extraction: After cooling to room temperature, add 1 ml of sterile distilled water and 3 ml of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane layer.[13]

  • Spectrophotometric Analysis: Carefully transfer the heptane layer to a quartz cuvette. Scan the absorbance spectrum from 240 nm to 300 nm. Ergosterol and its precursor, 24(28)-dehydroergosterol, exhibit a characteristic four-peaked curve in this range.[13]

  • Quantification: The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths, typically around 281.5 nm, and compared against a standard curve of pure ergosterol.[13]

Anticancer Applications: A New Frontier for Triazole Derivatives

The versatility of the triazole scaffold has led to its exploration in oncology, with numerous derivatives demonstrating significant anticancer activity.[13] Triazole-containing compounds have been shown to target various cancer-related pathways, including cell cycle regulation, signal transduction, and angiogenesis.[7]

Mechanisms of Anticancer Action

The anticancer mechanisms of triazole derivatives are diverse and often depend on the specific pharmacophores attached to the triazole core. Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as kinases and histone deacetylases. Others can induce apoptosis (programmed cell death) or arrest the cell cycle, preventing cancer cells from dividing.

Quantitative Analysis of Anticancer Activity

The anticancer potency of triazole compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound Cancer Cell Line IC50 (µM) Reference
Compound 9aPC3 (Prostate)0.56 ± 0.09[13]
Compound 9aA549 (Lung)1.45 ± 0.74[13]
Compound 9aMCF-7 (Breast)1.14 ± 0.65[13]
Compound 9dPC3 (Prostate)0.17 ± 0.063[13]
Compound 9dA549 (Lung)0.19 ± 0.075[13]
Compound 4gHCT-116 (Colon)1.09 ± 0.17[7]
Compound 4kA549 (Lung)57.96[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h (cell attachment) Cell_Seeding->Incubation1 Drug_Treatment Add serial dilutions of triazole compound Incubation1->Drug_Treatment Incubation2 Incubate for 24-72h Drug_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4h (formazan formation) MTT_Addition->Incubation3 Solubilization Add DMSO to dissolve formazan crystals Incubation3->Solubilization Absorbance_Reading Read absorbance at 490 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

Materials:

  • Adherent cancer cell line

  • Complete culture medium

  • Triazole compound of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the triazole compound in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.[14]

  • Incubation: Incubate the plates for a period of 24 to 72 hours.[14]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4-6 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[14]

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use a suitable software to calculate the IC50 value.

Antiviral Applications: A Growing Arsenal Against Viral Pathogens

The triazole scaffold is also a key component in several antiviral drugs, including the broad-spectrum antiviral agent Ribavirin.[6][15] The development of novel triazole derivatives with activity against a range of viruses, including HIV, influenza, and hepatitis viruses, is an active area of research.[15][16][17]

Mechanisms of Antiviral Action

The antiviral mechanisms of triazole compounds are varied. Some, like Ribavirin, are nucleoside analogs that interfere with viral RNA and DNA synthesis. Others may inhibit key viral enzymes such as proteases or polymerases, or block viral entry into host cells.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of triazole compounds is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Compound Virus Cell Line EC50 (µM) Reference
Compound 52Bovine Viral Diarrhoea Virus (BVDV)-6.6[16]
Compound 13Coxsackie Virus (CVB-2)->40[16]
Compound 73Coxsackie Virus (CVB-2)->18[16]
Compound 11Dengue Virus (DENV-2)Vero E60.034[17]
AZT-TPHepatitis B Virus (HBV) DNA polymerase-0.15[18]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the effectiveness of an antiviral compound in inhibiting viral replication.

Experimental Workflow: Plaque Reduction Assay

Plaque_Reduction_Assay_Workflow Start Start Cell_Monolayer Prepare a confluent monolayer of host cells in a 6-well plate Start->Cell_Monolayer Virus_Dilution Prepare serial dilutions of the virus Cell_Monolayer->Virus_Dilution Compound_Incubation Incubate virus dilutions with different concentrations of the triazole compound Virus_Dilution->Compound_Incubation Infection Infect the cell monolayer with the virus-compound mixture Compound_Incubation->Infection Adsorption Allow virus to adsorb for 1 hour Infection->Adsorption Overlay Add an overlay medium (e.g., agarose) to restrict virus spread Adsorption->Overlay Incubation_Plaques Incubate for several days to allow plaque formation Overlay->Incubation_Plaques Staining Fix and stain the cells (e.g., with crystal violet) Incubation_Plaques->Staining Plaque_Counting Count the number of plaques in each well Staining->Plaque_Counting EC50_Calculation Calculate the EC50 value Plaque_Counting->EC50_Calculation End End EC50_Calculation->End

Caption: Workflow for the plaque reduction assay to determine antiviral efficacy.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Triazole compound of interest

  • Culture medium

  • Agarose or other overlay medium

  • Crystal violet staining solution

  • Fixative solution (e.g., formaldehyde)

Procedure:

  • Cell Culture: Grow a confluent monolayer of host cells in multi-well plates.[4]

  • Virus-Compound Incubation: Prepare serial dilutions of the triazole compound and mix them with a constant amount of virus. Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to interact with the virus.[4]

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for approximately 1 hour.[4]

  • Overlay: After the adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose) to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[19]

  • Incubation: Incubate the plates for several days, allowing for the formation of visible plaques (areas of cell death).[19]

  • Plaque Visualization: Fix the cells with a suitable fixative and then stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.[4]

  • Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).[19]

Agricultural Significance: Protecting Crops with Triazole Fungicides

Triazole compounds are also extensively used in agriculture as systemic fungicides to protect a wide variety of crops from fungal diseases.[20] Their mechanism of action in plant pathogenic fungi is the same as in human pathogens – the inhibition of ergosterol biosynthesis.[20]

Conclusion and Future Perspectives

The biological significance of triazole compounds is vast and continues to expand. From their foundational role in combating fungal infections to their promising future in the treatment of cancer and viral diseases, the triazole scaffold has proven to be an invaluable tool in the development of new therapeutic agents. The ongoing exploration of novel triazole derivatives, facilitated by advances in synthetic chemistry and a deeper understanding of their mechanisms of action, ensures that these remarkable compounds will remain at the forefront of medicinal chemistry for years to come.

References

Sources

Protocols & Analytical Methods

Method

Application Note: (2-methyl-2H-1,2,3-triazol-4-yl)methanol – A Versatile N-Donor Ligand for Homogeneous Metal Catalysis

An in-depth guide for researchers, scientists, and drug development professionals. Abstract 1,2,3-Triazole derivatives have emerged as a pivotal class of N-donor ligands in coordination chemistry and homogeneous catalysi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

1,2,3-Triazole derivatives have emerged as a pivotal class of N-donor ligands in coordination chemistry and homogeneous catalysis, largely due to their exceptional stability, modular synthesis via 'click' chemistry, and robust coordination behavior.[1][2] This application note details the synthesis and utility of (2-methyl-2H-1,2,3-triazol-4-yl)methanol, a structurally distinct ligand featuring an N2-substituted triazole core. The N2-alkylation differentiates its electronic and steric profile from the more common N1-isomers, offering unique opportunities in catalyst design. The appended hydroxymethyl group at the C4 position provides a secondary coordination site or a handle for further functionalization. We present comprehensive, step-by-step protocols for the multi-step synthesis of the ligand, its complexation with palladium(II), and its application as a supporting ligand in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[3][4]

Introduction: The Rationale for N2-Substituted Triazole Ligands

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides facile access to 1,4-disubstituted (N1) 1,2,3-triazoles, the synthesis and application of their N2-substituted counterparts are less explored but equally compelling.[2] The coordination of N2-substituted triazoles to a metal center typically occurs through the N3 atom, altering the geometry and electronic environment of the resulting complex compared to N1-isomers. This can profoundly influence the stability and reactivity of the catalytic species.

The subject of this guide, (2-methyl-2H-1,2,3-triazol-4-yl)methanol, combines this N2-coordination motif with a C4-hydroxymethyl group. This alcohol functionality can remain as a passive substituent or actively participate in catalysis, for example, by forming a bidentate chelate with the metal center, thereby enhancing catalyst stability. This guide provides the necessary protocols to empower researchers to synthesize this ligand and explore its potential in various metal-catalyzed transformations.

Ligand Synthesis Workflow

The synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol is achieved through a three-step sequence starting from a commercially available triazole precursor. The key challenge in this synthesis is the regioselective methylation of the triazole ring, which typically yields a mixture of N1 and N2 isomers requiring careful separation.

G cluster_0 Ligand Synthesis Workflow A Step 1: N-Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate B Step 2: Isomer Separation (Column Chromatography) A->B Yields N1/N2 Isomer Mixture C Step 3: Ester Reduction of N2-Isomer B->C Isolate N2-Ester D Final Product: (2-methyl-2H-1,2,3-triazol-4-yl)methanol C->D LiAlH4 Reduction G pd0 L₂Pd⁰ ox_add L₂Pdᴵᴵ(Ar)(X) pd0->ox_add Oxidative Addition (Ar-X) trans L₂Pdᴵᴵ(Ar)(Ar') ox_add->trans Transmetalation (Ar'B(OH)₂) trans->pd0 Reductive Elimination red_elim Ar-Ar' trans->red_elim

Sources

Application

Application Note: Strategic Derivatization of (2-methyl-2H-1,2,3-triazol-4-yl)methanol

Topic: Derivatization of (2-methyl-2H-1,2,3-triazol-4-yl)methanol for Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of (2-methyl-2H-1,2,3-triazol-4-yl)methanol for Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction: The "Low-Dipole" Bioisostere

In modern medicinal chemistry, particularly for Central Nervous System (CNS) targets, the control of molecular polarity is paramount. While 1-substituted-1,2,3-triazoles (accessible via "Click" chemistry) are ubiquitous, they possess a high dipole moment (~5.0 D), which can impede blood-brain barrier (BBB) permeability.[1]

In contrast, the 2-substituted-1,2,3-triazole isomer, such as the core found in (2-methyl-2H-1,2,3-triazol-4-yl)methanol , exhibits a significantly lower dipole moment (~0.2–0.5 D) and superior metabolic stability.[1] This scaffold acts as a pseudo-aromatic linker that mimics the geometry of amides or esters without the hydrolytic liability or high polarity.

Key Medicinal Chemistry Applications:

  • Bioisostere: Replacement for amide, ester, or oxadiazole linkers.

  • CNS Penetration: Low topological polar surface area (TPSA) favors brain exposure.

  • Case Study: This motif is structurally analogous to the core found in Seltorexant (JNJ-42847922) , a selective Orexin-2 receptor antagonist, where the N2-substituted triazole serves as a critical, metabolically stable pharmacophore.

Chemical Profile & Reactivity

(2-methyl-2H-1,2,3-triazol-4-yl)methanol presents a primary alcohol handle attached to an electron-deficient heteroaromatic ring.[1]

PropertyValue / Description
Molecular Weight 113.12 g/mol
LogP (Calc) ~ -0.3 (Highly dependent on N2 substituent)
Dipole Moment Low (< 1.0 D) compared to N1-isomer (~5.0 D)
Acidity (C5-H) Weakly acidic; C5-lithiation is possible but requires -78°C.
Alcohol Reactivity Typical primary alcohol; susceptible to oxidation, mesylation, and halogenation.[1][2]
Ring Stability High.[2] Resistant to hydrolytic cleavage and oxidative metabolism.

Derivatization Pathways (Visualized)

The following decision tree illustrates the primary vectors for library generation using this scaffold.

Triazole_Derivatization Start (2-methyl-2H-1,2,3-triazol-4-yl)methanol (Starting Material) Aldehyde Triazole-4-carbaldehyde (Reactive Intermediate) Start->Aldehyde Oxidation (MnO2 or Swern) Chloride 4-(Chloromethyl)-triazole (Electrophile) Start->Chloride Activation (SOCl2) Acid Triazole-4-carboxylic Acid (Coupling Partner) Start->Acid Oxidation (TEMPO/NaClO2) Amines 2° & 3° Amines (Reductive Amination) Aldehyde->Amines + R-NH2 NaBH(OAc)3 Chloride->Amines + R-NH2 / Base Ethers Triazolyl Ethers (Williamson Ether) Chloride->Ethers + R-OH / NaH Amides Triazole Amides (Peptide Coupling) Acid->Amides + R-NH2 / HATU Heterocycles Fused/Linked Heterocycles (Cyclization)

Figure 1: Strategic derivatization vectors for the 2-methyl-triazole scaffold.[1] The alcohol serves as a divergent point for accessing amines, ethers, and amides.

Detailed Experimental Protocols

Protocol A: Activation to Electrophile (Chlorination)

Objective: Convert the hydroxyl group to a chloride to enable nucleophilic substitution (SN2) reactions. The chloride is a versatile intermediate for introducing ethers, thioethers, or amines.

Mechanism: Reaction with thionyl chloride (


) proceeds via a chlorosulfite intermediate, releasing 

and

.

Materials:

  • (2-methyl-2H-1,2,3-triazol-4-yl)methanol (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1][3]

  • Triethylamine (Et3N) (optional, to scavenge HCl)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve the triazole alcohol in anhydrous DCM (

    
     concentration). Cool to 
    
    
    
    in an ice bath.
  • Addition: Add

    
     dropwise via syringe. Note: Gas evolution (
    
    
    
    ,
    
    
    ) will occur.
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with KMnO4; the chloride often runs significantly higher than the alcohol).

  • Workup:

    • Option A (Volatile Product): If the product is low MW, concentrate directly under reduced pressure (rotary evaporator) to yield the hydrochloride salt.

    • Option B (Standard): Quench carefully with saturated

      
       solution. Extract with DCM (3x). Dry organics over 
      
      
      
      , filter, and concentrate.
  • Storage: The resulting 4-(chloromethyl)-2-methyl-2H-1,2,3-triazole is relatively stable but should be stored at

    
     under inert atmosphere to prevent hydrolysis.[1]
    
Protocol B: Oxidation to Aldehyde (The Amine Vector)

Objective: Generate the aldehyde intermediate for reductive amination. Critical Note: The triazole aldehyde is reactive. It is recommended to use mild oxidants like Manganese Dioxide (


) or Dess-Martin Periodinane (DMP) rather than harsh metal oxidants to prevent over-oxidation to the acid.[1]

Materials:

  • Triazole alcohol (1.0 equiv)[1][3]

  • Activated

    
     (10.0 equiv) Note: Large excess is required for surface-mediated reaction.[1]
    
  • DCM or Chloroform

Step-by-Step Procedure:

  • Suspension: Dissolve the alcohol in DCM. Add activated

    
     as a fine powder.
    
  • Agitation: Stir vigorously at RT overnight. Tip: Sonication for 10 minutes can accelerate the reaction initiation.

  • Filtration: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Concentration: Evaporate the solvent. The aldehyde is usually pure enough for the next step.

  • Validation: Check

    
     NMR for the distinct aldehyde proton signal (~10.0 ppm).
    
Protocol C: Library Generation via Reductive Amination

Objective: Synthesize a library of secondary/tertiary amines. This is the high-value workflow for fragment-based drug discovery (FBDD).

Workflow Visualization:

Reductive_Amination Step1 1. Imine Formation Aldehyde + Amine (1.1 eq) Solvent: DCE or DCM Step2 2. Reduction Add NaBH(OAc)3 (1.5 eq) Add AcOH (cat.) Step1->Step2 Stir 1h @ RT Step3 3. Quench & Purification Sat. NaHCO3 -> Extraction SCX-2 Cartridge (Solid Phase Extraction) Step2->Step3 Stir 16h @ RT Result Final Library (2-methyl-triazol-4-yl)methyl amines Step3->Result Yields: 60-90%

Figure 2: One-pot reductive amination protocol for parallel synthesis.

Step-by-Step Procedure:

  • Preparation: In a vial, combine the Triazole-4-carbaldehyde (from Protocol B) (1.0 equiv) and the diverse amine (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Acid Catalysis: Add 1 drop of Acetic Acid (AcOH) to catalyze imine formation. Stir for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv). This reagent is selective for aldehydes over ketones and tolerates acid.
    
  • Reaction: Stir at RT for 16 hours.

  • Purification (High Throughput):

    • Load the reaction mixture onto an SCX-2 (Strong Cation Exchange) cartridge.[1]

    • Wash with Methanol (to remove non-basic impurities).

    • Elute product with

      
       in Methanol.
      
    • Concentrate to yield the pure amine.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield in Chlorination Hydrolysis during workupUse anhydrous conditions; consider direct evaporation of volatiles without aqueous wash.[1]
Aldehyde Decomposition Oxidation to acidUse

(mild) instead of Jones Reagent. Store aldehyde under

at -20°C.
Regioselectivity Issues N1 vs N2 IsomerizationThe starting material is fixed as N2-methyl.[1] Isomerization is rare under these derivatization conditions but verify by NOESY NMR if unsure.
Poor Solubility High polarity of amine saltFree base the amine using carbonate resin or extraction with high pH buffer.

References

  • Dipole Moments & Tautomerism

    • Begtrup, M., et al. "Relative Stabilities of 1- and 2-Substituted 1,2,3-Triazoles." ResearchGate.[4] (Accessed 2026).

    • Note: Establishes the low dipole moment of the 2H-isomer (~0.2 D) vs the 1H-isomer (~4.4 D).[1]

  • Medicinal Chemistry Application (Seltorexant)

    • Bonaventure, P., et al. "Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia."[5] Journal of Pharmacology and Experimental Therapeutics, 2015.[6]

    • Context: Demonstrates the utility of the 2-substituted triazole in a clinical stage CNS drug.[1]

  • General Triazole Synthesis & Properties

    • "1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry."[7] Frontiers in Chemistry.

  • Derivatization Protocols (General Alcohol to Halide/Amine)

    • BenchChem Application Notes.[3] "Derivatization of Heterocyclic Alcohols." (General reference for standard organic transformations).

Sources

Method

Incorporating (2-methyl-2H-1,2,3-triazol-4-yl)methanol into peptide structures

Application Note: Strategic Incorporation of (2-methyl-2H-1,2,3-triazol-4-yl)methanol into Peptide Scaffolds Executive Summary & Strategic Rationale The incorporation of (2-methyl-2H-1,2,3-triazol-4-yl)methanol (hereafte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (2-methyl-2H-1,2,3-triazol-4-yl)methanol into Peptide Scaffolds

Executive Summary & Strategic Rationale

The incorporation of (2-methyl-2H-1,2,3-triazol-4-yl)methanol (hereafter referred to as 2-MTM ) into peptide structures represents a sophisticated approach to peptidomimetic design. Unlike the ubiquitous 1,4-disubstituted 1,2,3-triazoles generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 2-methyl-2H-isomer offers a distinct electrostatic profile and fixed tautomeric state.

Why this molecule?

  • Amide Bioisosterism: The 1,2,3-triazole ring mimics the planarity and dipole moment of a trans-amide bond but lacks the hydrolytic lability.

  • Metabolic Stability: The 2-methyl substitution blocks the N1-position, preventing metabolic degradation often seen with 1H-triazoles and offering resistance to CYP450-mediated oxidation.

  • Structural Rigidity: It acts as a rigid linker that can lock peptide conformations, potentially enhancing receptor selectivity.

This guide details three distinct protocols for incorporating 2-MTM: N-terminal Capping (via oxidation), Side-Chain Decoration (via carbamate activation), and Depsipeptide Formation (via esterification).

Pre-Synthesis Decision Framework

Before initiating synthesis, select the incorporation pathway based on the desired pharmacological outcome.

IncorporationStrategy Start Starting Material: (2-methyl-2H-1,2,3-triazol-4-yl)methanol Path1 Path A: N-Terminal Cap (Protease Resistance) Start->Path1 Path2 Path B: Side-Chain Modifier (Lysine Conjugation) Start->Path2 Path3 Path C: Depsipeptide Linker (Ester Bond) Start->Path3 Action1 Oxidation to Carboxylic Acid Path1->Action1 Action2 Activation to NHS/pNP Carbonate Path2->Action2 Action3 Direct Esterification (DCC/DMAP) Path3->Action3 Result1 Amide-Linked Bioisostere Cap Action1->Result1 Result2 Carbamate-Linked Side Chain Action2->Result2 Result3 Ester-Linked Analog Action3->Result3

Figure 1: Strategic decision tree for 2-MTM incorporation based on target peptide modification.

Protocol A: N-Terminal Capping (The Oxidation Route)

Objective: Convert 2-MTM into 2-methyl-2H-1,2,3-triazole-4-carboxylic acid to serve as a stable N-terminal cap, mimicking an acetyl group but with enhanced π-stacking capabilities.

Mechanism: Direct coupling of the alcohol is impossible for amide formation. We must first oxidize the primary alcohol to a carboxylic acid. The TEMPO/BAIB (Bis-acetoxyiodobenzene) method is preferred over Jones oxidation to avoid harsh acidic conditions that might affect the triazole ring electronics or trace impurities.

Step 1: Oxidation of 2-MTM
  • Dissolve: 1.0 eq (2-methyl-2H-1,2,3-triazol-4-yl)methanol in MeCN:H2O (1:1 v/v).

  • Catalyst: Add 0.2 eq TEMPO (2,2,6,6-Tetramethylpiperidinyloxy).

  • Oxidant: Add 2.2 eq BAIB portion-wise over 30 minutes at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (stain with KMnO4; alcohol oxidizes to acid).

  • Workup: Quench with 10% Na2S2O3. Acidify to pH 2–3 with 1M HCl. Extract with EtOAc (x3). Dry over Na2SO4 and concentrate.

    • Yield Expectation: >85% white solid (Carboxylic Acid).

Step 2: Solid-Phase Coupling (SPPS)

Note: The resulting acid is sterically accessible and couples efficiently.

  • Resin Prep: Swell peptidyl-resin (e.g., Rink Amide) in DMF for 20 min. Deprotect N-terminal Fmoc (20% Piperidine/DMF).

  • Activation:

    • Reagent: 1.0 eq 2-methyl-2H-1,2,3-triazole-4-carboxylic acid.

    • Coupling Agent: 0.95 eq HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: 2.0 eq DIPEA (N,N-Diisopropylethylamine).

    • Rationale: Use a slight deficit of HATU to prevent capping with the uronium salt itself (guanidinylation).

  • Incubation: Shake for 45–60 minutes at RT.

  • Validation: Perform Kaiser Test. If negative (yellow), coupling is complete.

Protocol B: Lysine Side-Chain Modification (The Carbamate Route)

Objective: Attach the triazole moiety to a Lysine epsilon-amine or N-terminus via a carbamate (urethane) linkage. This retains the "linker" length of the methanol group while providing a hydrolytically stable bond.

Mechanism: We activate the hydroxyl group of 2-MTM to a mixed carbonate using N,N'-Disuccinimidyl carbonate (DSC) .

Step 1: Synthesis of the Activated NHS-Carbonate
  • Dissolve: 1.0 eq 2-MTM in dry Acetonitrile (MeCN).

  • Reagents: Add 1.5 eq DSC and 1.5 eq Triethylamine (TEA).

  • Reaction: Stir at RT under Nitrogen for 3–12 hours.

    • Checkpoint: TLC should show consumption of starting material and appearance of a UV-active spot (NHS ester).

  • Purification: Concentrate and flash chromatograph (Hexane/EtOAc) or crystallize if possible. This intermediate is moisture sensitive; store under Argon at -20°C.

Step 2: On-Resin Conjugation
  • Target: Peptidyl-resin with a free amine (e.g., N-terminus or orthogonally deprotected Lys(Mtt)).

  • Coupling:

    • Dissolve 2.0 eq of the Activated NHS-Carbonate (from Step 1) in DMF.

    • Add 2.0 eq DIPEA.

    • Add to resin and shake for 2–4 hours.

  • Outcome: Formation of Resin-NH-CO-O-CH2-(Triazole).

Protocol C: Depsipeptide Formation (The Ester Route)

Objective: Incorporate 2-MTM directly as an ester. This is useful for creating prodrugs or studying hydrogen bonding networks (ester vs. amide).

Method: Steglich Esterification.

  • Reagents:

    • Peptide with free C-terminal acid or Asp/Glu side chain (in solution or on highly acid-sensitive resin like 2-Cl-Trt).

    • 3.0 eq 2-MTM (Alcohol).

    • 3.0 eq DCC (N,N'-Dicyclohexylcarbodiimide).

    • 0.5 eq DMAP (4-Dimethylaminopyridine) – Critical catalyst for alcohols.

  • Procedure:

    • Dissolve peptide acid in dry DCM/DMF (9:1).

    • Add 2-MTM, DCC, and DMAP.

    • Stir at 0°C for 1 hour, then RT overnight.

  • Workup: Filter off DCU urea byproduct. Purify peptide via HPLC.

Quantitative Comparison of Methods

FeatureProtocol A (Oxidation/Amide)Protocol B (Carbamate)Protocol C (Ester)
Linkage Type Amide (–CO–NH–)Carbamate (–O–CO–NH–)Ester (–CO–O–)
Metabolic Stability High (Protease resistant)High (Stable to most proteases)Low/Medium (Esterase sensitive)
Synthetic Difficulty Medium (Requires oxidation step)High (Requires activation step)Low (Direct coupling)
Bioisostere Role Peptide Bond MimicLinker / SpacerProdrug / Transient Cap
Key Reagents TEMPO, BAIB, HATUDSC, TEADCC, DMAP

Mechanistic Visualization: HATU Coupling (Protocol A)

Understanding the electronic activation of the oxidized triazole acid is crucial for troubleshooting low yields.

HATU_Mechanism cluster_0 Critical Control Point Acid 2-Methyl-Triazole-4-COOH Activated O-At Ester (Active Intermediate) Acid->Activated Activation (2 min) HATU HATU Reagent HATU->Activated Activation (2 min) Base DIPEA (Base) Base->Activated Activation (2 min) Product Triazole-Capped Peptide (Stable Amide Bond) Activated->Product Nucleophilic Attack (+ Amine) Amine Peptide N-Terminus (R-NH2) Warning Avoid excess HATU to prevent guanidinylation

Figure 2: Mechanistic pathway for coupling the oxidized triazole derivative using HATU. Note the critical control point regarding stoichiometry.

References

  • Bioisosteric Properties: The 1,2,3-triazole scaffold is a well-established trans-amide bioisostere due to its planar structure and dipole moment (approx.[1] 5D), which aligns closely with the peptide bond.

    • Source:

  • Metabolic Stability: 1,2,3-Triazoles exhibit significant resistance to metabolic degradation, particularly CYP450-mediated oxidation and hydrolysis, making them superior to simple amides for in vivo applic

    • Source:

  • Peptide Coupling Reagents: The use of HATU and racemization suppressants is critical when coupling heterocyclic acids to prevent epimeriz

    • Source:

  • Triazole Synthesis & Properties: Detailed characterization of 2-substituted triazoles and their distinction

    • Source:

  • General SPPS Protocols: Standard protocols for Fmoc-based solid-phase peptide synthesis used as the baseline for these modific

    • Source:

Sources

Application

High-yield synthesis of 2,4-disubstituted-1,2,3-triazoles from alkynes

Application Note & Protocol A High-Yield, Regioselective Approach to the Synthesis of 2,4-Disubstituted-1,2,3-Triazoles The Challenge of Regioselectivity in Triazole Synthesis The functionalization of the 1,2,3-triazole...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A High-Yield, Regioselective Approach to the Synthesis of 2,4-Disubstituted-1,2,3-Triazoles

The Challenge of Regioselectivity in Triazole Synthesis

The functionalization of the 1,2,3-triazole ring can result in three distinct regioisomers when two substituents are present. The classical Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne under thermal conditions often produces a mixture of 1,4- and 1,5-isomers with poor regioselectivity and requires high temperatures.[1][2] Modern catalytic methods have solved this initial challenge:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click chemistry" reaction, which overwhelmingly favors the formation of the 1,4-disubstituted isomer.[3][4][5]

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Provides excellent selectivity for the 1,5-disubstituted isomer.[6][7]

The synthesis of the 2,4-disubstituted isomer, however, cannot be achieved through a simple, direct cycloaddition of this nature. The protocol detailed herein overcomes this limitation by employing a novel three-component strategy.

G cluster_isomers Disubstituted 1,2,3-Triazole Regioisomers node_1_4 1,4-Disubstituted (e.g., via CuAAC) node_1_5 1,5-Disubstituted (e.g., via RuAAC) node_2_4 2,4-Disubstituted (Target Isomer)

Caption: The three possible regioisomers of disubstituted 1,2,3-triazoles.

Principle of the Method: A Three-Component Copper-Catalyzed Reaction

This protocol is based on the work of Bao et al. (2019), which describes a copper-catalyzed three-component reaction of alkynes, trimethylsilyl azide (TMSN₃), and ethers.[1][2] The key to achieving N2-substitution is the innovative use of an ether as both a solvent and the source of the N2-substituent, facilitated by a radical initiator.

Proposed Mechanism:

  • Initiation: A radical initiator, such as tert-butyl peroxide, generates a radical species.

  • Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from the ether solvent, creating an ether-derived radical.

  • Copper-Acetylide Formation: The terminal alkyne reacts with the copper(I) catalyst to form a copper-acetylide intermediate.

  • Radical Addition & Oxidation: The ether radical adds to the copper-acetylide complex. The resulting intermediate is oxidized by the copper catalyst (e.g., Cu(I) to Cu(II)).

  • Cycloaddition: The azide source (TMSN₃) reacts with the functionalized alkyne intermediate in a [3+2] cycloaddition.

  • Rearrangement/Protonation: The final steps lead to the formation of the stable 2,4-disubstituted-1,2,3-triazole product.

The selectivity for the 2,4-isomer over the 1,4-isomer can be controlled by adjusting the amount of the copper catalyst.[3]

Experimental Protocol: Synthesis of 2-benzyl-4-phenyl-2H-1,2,3-triazole

This section provides a representative, step-by-step procedure for the synthesis of a model 2,4-disubstituted triazole.

3.1. Materials and Reagents

  • Phenylacetylene (≥98%)

  • Trimethylsilyl azide (TMSN₃) (≥95%)

  • Toluene (Anhydrous, ≥99.8%)

  • Copper(I) Chloride (CuCl) (≥99%)

  • tert-Butyl peroxide (solution in decane or as a pure liquid)

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Argon or Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • TLC plates (silica gel 60 F₂₅₄)

3.2. Equipment

  • Schlenk line or glovebox for inert atmosphere operations

  • Rotary evaporator

  • NMR Spectrometer (for characterization)

  • Mass Spectrometer (for characterization)

G node_prep node_prep node_reaction node_reaction node_workup node_workup node_purify node_purify node_final node_final start Start prep 1. Reaction Setup - Add CuCl to Schlenk flask - Evacuate and backfill with Argon start->prep add_reagents 2. Reagent Addition - Add Toluene (solvent) - Add Phenylacetylene (alkyne) - Add TMSN3 (azide source) prep->add_reagents add_initiator 3. Initiation - Heat to 80°C - Add tert-Butyl Peroxide (initiator) add_reagents->add_initiator monitor 4. Reaction Monitoring - Stir at 80°C for 12-24h - Monitor by TLC add_initiator->monitor quench 5. Workup - Cool to RT - Quench with water - Extract with Ethyl Acetate monitor->quench dry 6. Drying & Concentration - Dry organic layer (Na2SO4) - Concentrate via rotary evaporation quench->dry purify 7. Purification - Perform silica gel column chromatography (Hexanes/Ethyl Acetate) dry->purify characterize 8. Characterization - Obtain NMR & MS data - Confirm structure and purity purify->characterize

Caption: Experimental workflow for the synthesis of 2,4-disubstituted-1,2,3-triazoles.

3.3. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add copper(I) chloride (CuCl, 0.1 mmol). Seal the flask, and evacuate and backfill with high-purity argon or nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL), followed by phenylacetylene (1.0 mmol) and trimethylsilyl azide (TMSN₃, 1.5 mmol).

    • Expert Insight: Toluene is used here as the primary solvent and the source of the benzyl group for the N2 position. TMSN₃ is a safer, more convenient source of the azide moiety compared to sodium azide in this system.

  • Initiation: Begin vigorous stirring and heat the reaction mixture to 80 °C in an oil bath. Once the temperature has stabilized, add tert-butyl peroxide (2.0 mmol) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at 80 °C for 12-24 hours. Monitor the consumption of the starting alkyne by thin-layer chromatography (TLC) using a hexanes/ethyl acetate mobile phase.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 15 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 90:10 hexanes/ethyl acetate) to isolate the pure 2,4-disubstituted-1,2,3-triazole product.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The 2,4-isomer can be distinguished from the 1,4-isomer by the characteristic chemical shift of the triazole ring proton (H-5).[8]

Data and Expected Results

The described methodology is versatile and accommodates a range of functional groups on both the alkyne and the ether component. Below is a table summarizing representative results based on the literature.[1][2]

EntryAlkyne (R¹)Ether (R²)ProductYield (%)
1PhenylacetyleneToluene2-benzyl-4-phenyl-2H-1,2,3-triazole86
24-EthynyltolueneToluene2-benzyl-4-(p-tolyl)-2H-1,2,3-triazole81
31-Octyne1,4-Dioxane2-(1,4-dioxan-2-yl)-4-hexyl-2H-1,2,3-triazole75
4PhenylacetyleneTetrahydrofuran (THF)4-phenyl-2-(tetrahydrofuran-2-yl)-2H-1,2,3-triazole78

Yields are for isolated products and are representative of the potential of this methodology.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient initiator; Low temperature.Use fresh, high-purity CuCl. Ensure proper inert atmosphere technique. Add a fresh portion of the initiator. Confirm the reaction temperature is maintained at 80 °C.
Formation of Byproducts (e.g., 1,4-isomer) Incorrect catalyst loading; Impurities.The selectivity can be sensitive to catalyst concentration; perform small-scale optimizations.[3] Ensure all reagents and solvents are pure and anhydrous.
Difficult Purification Co-elution of isomers or byproducts.Use a longer chromatography column for better separation. Try a different solvent system for elution (e.g., Dichloromethane/Methanol).
References
  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • Dai, H. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Dai, H. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. SciSpace. Available at: [Link]

  • Dai, H. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Tóth, M. et al. (2023). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. Available at: [Link]

  • Saito, K. et al. (2023). Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. MDPI. Available at: [Link]

  • Kalisiak, J. & Fokin, V.V. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. Available at: [Link]

  • Wang, T. et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Reyes-González, D. et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. Available at: [Link]

  • Jadhav, S. & Porel, M. (2018). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. Available at: [Link]

  • Nas, A. et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. ResearchGate. Available at: [Link]

  • Mondal, P. et al. (2021). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry. Available at: [Link]

  • Tóth, M. et al. (2023). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Rohila, Y. et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Thieme SynOpen. Available at: [Link]

Sources

Method

Application Note: Regioselective One-Pot Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the regioselective, one-pot synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles , a privileged scaffold in drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the regioselective, one-pot synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles , a privileged scaffold in drug discovery.

[1][2][3]

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds and a robust pharmacophore.[1][2] However, accessing the N2-substituted (2H) isomer is historically challenging; standard alkylation of NH-triazoles typically yields a mixture of N1 and N2 isomers, often favoring the N1 kinetic product or requiring cumbersome separation.

This protocol details a three-component, one-pot reaction utilizing terminal alkynes, sodium azide, and formaldehyde.[3][4][5][6] This method leverages an in situ generated azidomethanol intermediate to exclusively deliver the thermodynamically stable 2-hydroxymethyl-2H-1,2,3-triazole . This moiety serves not only as a bioactive scaffold but also as a versatile synthetic handle for further functionalization (e.g., to chloromethyl or azidomethyl groups) or as a removable protecting group for the triazole nitrogen.

Scientific Background & Mechanism

The "N2 Challenge"

In standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the reaction between a terminal alkyne and an organic azide yields the 1,4-disubstituted (1H) isomer with high fidelity.[6] Accessing the 2H-isomer usually requires:

  • Synthesis of the NH-triazole (via thermal or protected-CuAAC routes).

  • Subsequent alkylation, which suffers from poor regioselectivity (N1 vs. N2 vs. N3 mixtures) due to tautomeric equilibrium.

The Mechanistic Solution: The "Azidomethanol Shunt"

The one-pot synthesis described here circumvents direct alkylation. The reaction proceeds via a unique cascade:

  • In Situ Formation: Sodium azide reacts with formaldehyde (paraformaldehyde) under slightly acidic conditions to form azidomethanol (

    
    ).[3]
    
  • Kinetic Cycloaddition: The azidomethanol acts as the organic azide in a standard CuAAC cycle with the alkyne, initially forming the 1-hydroxymethyl-1H-1,2,3-triazole .

  • Thermodynamic Rearrangement: Unlike stable alkyl groups, the hydroxymethyl group is a hemiaminal. It allows for a rapid equilibrium between the N1, N2, and N3 positions. Driven by thermodynamics, the equilibrium shifts entirely to the 2-hydroxymethyl-2H-1,2,3-triazole , which is significantly more stable due to the absence of lone-pair repulsion adjacent to the annular nitrogens.

Pathway Visualization

The following diagram illustrates the critical rearrangement that enforces regioselectivity.

ReactionMechanism Substrates Substrates: Alkyne + NaN3 + Formaldehyde Azidomethanol Intermediate A: Azidomethanol (HO-CH2-N3) Substrates->Azidomethanol Acidic Condensation N1_Isomer Intermediate B: 1-Hydroxymethyl-1H-triazole (Kinetic Product) Azidomethanol->N1_Isomer CuAAC (Click) Fast N2_Product Final Product: 2-Hydroxymethyl-2H-triazole (Thermodynamic Product) N1_Isomer->N2_Product 1,2-Migration (Thermodynamic Control) N2_Product->N1_Isomer Equilibrium

Figure 1: Mechanistic pathway showing the conversion of the kinetic N1-isomer to the thermodynamic N2-isomer via the labile hydroxymethyl group.

Experimental Protocol

Safety Warning: This reaction involves Sodium Azide (


) and acidic conditions. While the concentration of hydrazoic acid (

) generated is low, reactions must be performed in a well-ventilated fume hood . Do not use halogenated solvents (e.g., DCM) with sodium azide to avoid forming explosive di- and tri-azidomethane.
Reagents & Materials[1][2][3][4][7][8][9][10][11][12][13][14]
  • Terminal Alkyne: 1.0 equivalent (e.g., Phenylacetylene).

  • Paraformaldehyde: 1.5 - 2.0 equivalents.

  • Sodium Azide (

    
    ):  1.2 equivalents.
    
  • Catalyst: Copper(II) Sulfate Pentahydrate (

    
    , 5 mol%) + Sodium Ascorbate (10 mol%).
    
  • Acid Additive: Acetic Acid (1.0 equivalent).

  • Solvent: 1,4-Dioxane (or DMSO for sparingly soluble substrates).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Paraformaldehyde (1.5 eq) and Sodium Azide (1.2 eq) in 1,4-Dioxane (0.5 M concentration relative to alkyne).

  • Acidification: Add Acetic Acid (1.0 eq) followed by the Terminal Alkyne (1.0 eq).

    • Note: The acetic acid buffers the reaction and facilitates the formation of azidomethanol.

  • Catalyst Addition: Add Sodium Ascorbate (10 mol%) followed by

    
      (5 mol%). The solution typically turns a yellowish-brown color.
    
  • Reaction: Stir the mixture vigorously at Room Temperature (25°C) .

    • Monitoring: Monitor via TLC or LC-MS. Reaction time is typically 4–12 hours depending on the steric bulk of the alkyne.

  • Work-up:

    • Dilute the reaction mixture with water (approx. 5x reaction volume).

    • If the product precipitates (common for aryl alkynes): Filter the solid, wash with water, and dry under vacuum.

    • If the product is soluble (aliphatic alkynes): Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Most products are obtained in >90% purity after work-up. If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc).

Workflow Diagram

ProtocolWorkflow Start Start: Combine Reagents (Dioxane, Paraformaldehyde, NaN3) Acidify Add Acetic Acid + Alkyne (Buffer pH ~6.5) Start->Acidify Catalyze Add Catalyst (NaAsc + CuSO4) Acidify->Catalyze React Stir at RT (4-12h) Monitor via TLC Catalyze->React Check Product Precipitated? React->Check Filter Filtration & Wash (H2O) Check->Filter Yes Extract Extraction (EtOAc) & Concentration Check->Extract No Final Pure 2-Hydroxymethyl-triazole Filter->Final Extract->Final

Figure 2: Operational workflow for the one-pot synthesis.

Data Analysis & Scope

The robustness of this protocol is evidenced by its compatibility with a wide range of functional groups.[7][8][9] The reaction is insensitive to electronic effects on the alkyne (electron-rich vs. electron-poor).

Table 1: Representative Yields (Literature & Internal Validation)

EntryAlkyne Substrate (R)Product (2-Hydroxymethyl-4-R-triazole)Yield (%)Notes
1 Phenyl (

)
2-hydroxymethyl-4-phenyl-1,2,3-triazole95%Precipitates pure
2 4-Methoxyphenyl2-hydroxymethyl-4-(4-OMe-Ph)-triazole92%Electron-rich
3 4-Fluorophenyl2-hydroxymethyl-4-(4-F-Ph)-triazole94%Electron-poor
4 Butyl (

)
2-hydroxymethyl-4-butyl-1,2,3-triazole88%Liquid, requires extraction
5 Cyclohexyl2-hydroxymethyl-4-cyclohexyl-triazole90%Sterically hindered
6 3-Pyridine2-hydroxymethyl-4-(3-pyridyl)-triazole85%Heterocycle compatible

Data aggregated from Kalisiak et al. (2008) and internal validation runs.

Applications in Drug Development

This protocol is not merely a synthetic curiosity; it unlocks specific utilities in medicinal chemistry:

  • Prodrug Design (Solubility): The hydroxymethyl group increases polarity. It can also be derivatized into phosphate esters (fosphenytoin-like strategy) to improve aqueous solubility, which are then cleaved in vivo to release the NH-triazole or the N2-hydroxymethyl active species.

  • Bioisosteres: The 2-substituted triazole ring is a proven bioisostere for trans-amide bonds, offering improved metabolic stability against proteases.

  • Synthetic Divergence: The -OH group can be converted to a chloride (using

    
    ) or a mesylate, creating a potent electrophile. This allows for the attachment of the triazole unit to other pharmacophores via the N2 position, a connectivity difficult to achieve via other methods.
    

References

  • Kalisiak, J., Sharpless, K. B., & Fokin, V. V. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles.[3][4][5] Organic Letters, 10(15), 3171–3174.

  • Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Click Chemistry: 1,2,3-Triazoles as Pharmacophores. Chemistry – An Asian Journal, 6(10), 2696–2718.

  • Dheer, D., Singh, V., & Shankar, R. (2017). Medicinal attributes of 1,2,3-triazoles: Current developments. Bioorganic & Medicinal Chemistry, 25(18), 4933-4973.

Sources

Application

Tris(triazolyl)methanol ligands in transition metal-mediated reactions

Application Note: Tris(triazolyl)methanol (TTM) Ligands in Transition Metal-Mediated Reactions Executive Summary Tris(triazolyl)methanol (TTM) ligands represent a sophisticated evolution of the classic Tris(benzyltriazol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tris(triazolyl)methanol (TTM) Ligands in Transition Metal-Mediated Reactions

Executive Summary

Tris(triazolyl)methanol (TTM) ligands represent a sophisticated evolution of the classic Tris(benzyltriazolyl)amine (TBTA) scaffold.[1] By replacing the central bridgehead nitrogen with a carbinol carbon (


), TTM ligands offer two distinct advantages:[1] (1) Orthogonal Functionalization , where the hydroxyl group serves as a handle for covalent immobilization onto resins or nanoparticles without disrupting the metal-coordination sphere, and (2) Enhanced Stability , creating a rigid 

-symmetric "cage" that protects Cu(I) from disproportionation and oxidation in aqueous media.[1]

This guide details the synthesis of the TTM scaffold, its application in low-loading Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and protocols for generating recyclable heterogeneous catalysts.[1][2]

The Architecture of TTM Ligands

While TBTA is the industry standard for stabilizing Cu(I), it suffers from limited solubility in water and lacks a straightforward vector for surface attachment.[1] TTM ligands address these limitations through their structural design.

Comparative Analysis: TBTA vs. TTM
FeatureTBTA (Amine-bridged)TTM (Methanol-bridged)Impact on Protocol
Bridgehead Atom Nitrogen (Tertiary Amine)Carbon (Carbinol)TTM eliminates potential basicity/interference from the central amine.[1][2]
Coordination Tetradentate potential (N + 3 triazoles)Tridentate (3 triazoles)TTM forms a more rigid, defined facial coordination geometry.[1]
Functionalization Difficult (requires backbone modification)** facile (-OH group)**TTM can be etherified to linkers, fluorophores, or solid supports.[1]
Oxidation Resistance ModerateHigh TTM-Cu(I) complexes resist oxidation, allowing open-air reactions.[1][2]

Mechanism of Action: The "Protecting Cage"

The TTM ligand coordinates to Cu(I) via the N3-nitrogen atoms of the three triazole rings.[1] This creates a steric bulk around the metal center that blocks the approach of molecular oxygen (preventing oxidation to inactive Cu(II)) and prevents the formation of inactive polymeric copper acetylides. However, the "cage" remains flexible enough to accommodate the incoming alkyne and azide substrates.

TTM_Mechanism cluster_0 Ligand Formation TTM Ligand TTM Ligand Active Complex\n[TTM-Cu(I)]+ Active Complex [TTM-Cu(I)]+ TTM Ligand->Active Complex\n[TTM-Cu(I)]+ Cu(I) Source Cu(I) Source Cu(I) Source->Active Complex\n[TTM-Cu(I)]+ Substrate Binding Alkyne Coordination Active Complex\n[TTM-Cu(I)]+->Substrate Binding + Alkyne Metallacycle Cu(III) Metallacycle Substrate Binding->Metallacycle + Azide Product Release 1,2,3-Triazole Product Metallacycle->Product Release Reductive Elimination Product Release->Active Complex\n[TTM-Cu(I)]+ Regeneration

Figure 1: The catalytic cycle of TTM-mediated CuAAC.[1][2] The ligand stabilizes the Cu(I) species, preventing thermodynamic sinks while facilitating the formation of the metallacycle intermediate.[1]

Protocol: Synthesis of Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol

This protocol yields the parent TTM ligand. The synthesis utilizes a "Click-on-Click" strategy: generating a tri-alkyne core and then "clicking" benzyl azides onto it.[2]

Reagents:

  • Trimethylsilylacetylene (TMSA)[1]

  • Ethyl chloroformate[1][2][3]

  • Benzyl azide[1][3][4]

  • CuSO₄[1][2][5][6]·5H₂O / Sodium Ascorbate[1][2]

  • Solvents: THF, MeOH, t-BuOH.[1]

Step-by-Step Procedure:

  • Synthesis of the Core (Tris(trimethylsilylethynyl)methanol):

    • Cool a solution of TMSA (3.1 equiv) in dry THF to -78°C.

    • Add n-BuLi (3.0 equiv) dropwise.[1][2] Stir for 30 min.

    • Add ethyl chloroformate (1.0 equiv) slowly.[1]

    • Allow to warm to room temperature (RT) and stir overnight.

    • Quench: Saturated NH₄Cl. Extract with diethyl ether.

    • Result: The protected tri-alkyne alcohol.

  • One-Pot Deprotection and Cycloaddition:

    • Dissolve the silyl-protected core in MeOH.

    • Add K₂CO₃ (0.1 equiv) to remove TMS groups (in situ generation of tris(ethynyl)methanol).[1]

    • Add Benzyl Azide (3.1 equiv).[1]

    • Add CuSO₄ (5 mol%) and Sodium Ascorbate (10 mol%).

    • Stir at RT for 12–24 hours. The product often precipitates.

  • Purification:

    • Filter the precipitate or extract with DCM.

    • Recrystallize from MeOH/DCM.

    • Validation: ¹H NMR (DMSO-d₆) should show the characteristic singlet for the central -OH (approx 6.5-7.0 ppm) and the triazole protons (approx 8.0-8.5 ppm).[1][2]

Application Note: Heterogeneous Catalysis (Immobilization)

The primary advantage of TTM is the ability to turn a homogeneous catalyst into a reusable heterogeneous bead.

Protocol: Immobilization on Merrifield Resin

Rationale: Covalent attachment via ether linkage prevents leaching, allowing the catalyst to be used in flow chemistry or repeated batch cycles.[1]

Materials:

  • TTM Ligand (synthesized above)[1][3]

  • Merrifield Resin (Chloromethyl polystyrene)[1]

  • NaH (Sodium Hydride)[1]

  • DMF (Anhydrous)[1]

  • Cu(I) source: [Cu(MeCN)₄]PF₆ or CuI.[1]

Workflow:

  • Activation:

    • Dissolve TTM ligand (1.2 equiv relative to resin loading) in anhydrous DMF.[1]

    • Add NaH (1.5 equiv) at 0°C. Stir for 30 min to generate the alkoxide.

  • Coupling:

    • Add Merrifield resin to the solution.[7][8]

    • Heat to 60°C for 24 hours with gentle agitation (do not use magnetic stir bars that grind the beads; use an overhead stirrer or shaker).

  • Metallation (Loading the Copper):

    • Filter the resin and wash extensively with DMF, MeOH, and DCM.[1]

    • Suspend the functionalized resin in MeCN.

    • Add [Cu(MeCN)₄]PF₆ (excess).[1][9] Shake for 2 hours under Argon.

    • Wash resin with MeCN until washings are colorless (removing unbound Cu).[1]

    • Storage: Store the green/blue beads under Argon or air (TTM stabilizes the Cu, but Argon is best for long-term storage).[1]

Immobilization_Workflow cluster_recycle Recycling Loop Step1 Step 1: Deprotonation TTM + NaH -> TTM-O(-) Step2 Step 2: Coupling TTM-O(-) + Cl-Resin -> TTM-O-Resin Step1->Step2 Step3 Step 3: Metallation Resin + Cu(I) -> Active Catalyst Beads Step2->Step3 Reaction Catalysis (Batch/Flow) Step3->Reaction Filtration Filtration/Recovery Reaction->Filtration Filtration->Reaction Reuse (x5)

Figure 2: Workflow for converting soluble TTM ligands into heterogeneous, recyclable catalytic beads.

Standard Operating Procedure: Aqueous Bioconjugation

For researchers performing protein labeling or DNA conjugation where the catalyst cannot be immobilized (homogeneous phase).

Stock Solutions:

  • Ligand-Cu Mix: Premix TTM (10 mM in DMSO) and CuSO₄ (10 mM in water) in a 1:1 or 2:1 ratio.[1] Note: TTM is less water-soluble than THPTA; a co-solvent (DMSO/tBuOH) is usually required.[1][2]

  • Reducing Agent: Sodium Ascorbate (100 mM in water), fresh.[1]

Reaction Setup:

  • Buffer: PBS or HEPES, pH 7.4.

  • Mix: Combine Protein-Alkyne (10–50 µM) + Label-Azide (2–5 equiv).

  • Catalyst Addition: Add the TTM-Cu premix (final conc: 100–500 µM).

  • Initiation: Add Sodium Ascorbate (final conc: 1–5 mM).

  • Incubation: 1 hour at RT.

  • Quench: Add EDTA (10 mM) to strip the copper before downstream analysis.

Troubleshooting Table

ObservationProbable CauseCorrective Action
Precipitation TTM solubility limit reachedIncrease DMSO % (up to 20%) or switch to sulfonated-TTM derivatives.
Low Yield Oxidation of Cu(I)Increase Ascorbate concentration; Degas buffers; Ensure Ligand:Cu ratio is > 1.5:1.
Protein Degradation ROS generationTTM usually minimizes ROS, but if observed, add Aminoguanidine or switch to strictly anaerobic conditions.[1]

References

  • Original Synthesis & Application: Etayo, P., Ayats, C., & Pericàs, M. A. (2016).[1][3] Synthesis and catalytic applications of C3-symmetric tris(triazolyl)methanol ligands and derivatives. Chemical Communications, 52, 1997-2010.[1]

  • Immobilization Strategy: Özkal, E., Özçubukçu, S., Jimeno, C., & Pericàs, M. A. (2012).[1][8][10] Covalently immobilized tris(triazolyl)methanol–Cu(I) complexes: highly active and recyclable catalysts for CuAAC reactions.[1][4][7][8][10][11] Catalysis Science & Technology, 2, 195-200.[1][8][10]

  • Comparison with TBTA: Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1][2] Organic Letters, 6(17), 2853–2855.[1] [1]

  • Bioconjugation Context: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1][6] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.[1] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol

The following guide serves as a technical support resource for the optimization of reaction conditions for the synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol . It is structured to address the specific challenges o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the optimization of reaction conditions for the synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol . It is structured to address the specific challenges of regioselectivity and purification inherent to 1,2,3-triazole functionalization.[1]

Ticket ID: TRZ-OPT-2024 Subject: Regioselective Synthesis & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Core Strategy

The primary challenge in synthesizing (2-methyl-2H-1,2,3-triazol-4-yl)methanol is regioselectivity . Direct alkylation of the 1,2,3-triazole ring typically yields a mixture of N1-, N2-, and N3- isomers.

The "Golden Route" Recommendation: Do not attempt to directly methylate the alcohol ((1H-1,2,3-triazol-4-yl)methanol). The isomers are difficult to separate due to high polarity. Protocol: Methylate the ester precursor (Methyl 1H-1,2,3-triazole-4-carboxylate), separate the isomers chromatographically, and then reduce the purified N2-ester to the target alcohol.

Workflow Visualization

G Start Precursor: Methyl 1H-1,2,3-triazole- 4-carboxylate Alkylation Step 1: Methylation (MeI, K2CO3, DMF, 0°C) Start->Alkylation Mixture Crude Mixture: N1 (Minor) + N2 (Major) + N3 Alkylation->Mixture Separation Step 2: Purification (Silica Chromatography) Mixture->Separation Reduction Step 3: Reduction (NaBH4/MeOH) Separation->Reduction Pure N2 Ester Product Target: (2-methyl-2H-1,2,3- triazol-4-yl)methanol Reduction->Product

Caption: Optimized 2-step workflow prioritizing isomer separation at the ester stage.

Optimized Experimental Protocol

Step 1: Regioselective Methylation

Objective: Maximize N2-isomer formation and ensure separability.

  • Substrate: Methyl 1H-1,2,3-triazole-4-carboxylate (CAS: 16834-97-2)

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

    
    )[2][3]
    
  • Solvent: DMF (Dimethylformamide) - Critical for N2 selectivity

ParameterConditionRationale
Temperature 0°C

RT
Low temp suppresses kinetic N1 formation; warming ensures conversion.
Base

(anhydrous)
Weaker bases favor the thermodynamic N2 product over N1.
Stoichiometry 1.0 eq Substrate : 1.2 eq MeI : 2.0 eq BaseExcess base neutralizes HI; slight excess MeI drives completion.
Concentration 0.5 MHigh concentration minimizes solvent waste but maintains solubility.

Procedure:

  • Dissolve methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.5 M) under

    
     atmosphere.
    
  • Cool to 0°C (ice bath).

  • Add anhydrous

    
     (2.0 eq) in one portion.
    
  • Add MeI (1.2 eq) dropwise over 10 minutes.

  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash combined organics with brine (5x) to remove DMF. Dry over

    
    .[1]
    
Step 2: Purification (The Critical Step)

The N2-isomer is typically less polar than the N1-isomer.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Hexanes:Ethyl Acetate (Gradient 9:1

    
     7:3).
    
  • Observation: The N2-methyl ester usually elutes first.

    • Rf (N2-isomer): ~0.6 (in 1:1 Hex/EtOAc)

    • Rf (N1-isomer): ~0.3 (in 1:1 Hex/EtOAc)

Step 3: Reduction to Alcohol

Objective: Chemoselective reduction of the ester without affecting the triazole ring.

  • Reagent: Sodium Borohydride (

    
    )
    
  • Solvent: Methanol (MeOH)[4]

  • Procedure:

    • Dissolve purified Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate in MeOH (0.2 M).

    • Cool to 0°C.

    • Add

      
       (2.0 eq) portion-wise (gas evolution!).
      
    • Stir at RT for 2 hours.

    • Quench with sat.

      
      , extract with EtOAc/THF (THF helps solubility of the polar alcohol).
      

Troubleshooting & FAQs

Q1: Why am I getting a 50:50 mixture of N1 and N2 isomers?

Diagnosis: You are likely using a polar protic solvent (like MeOH) or a counter-ion that promotes tight ion pairing (like Li+). Solution: Switch to DMF or Acetone .

  • Mechanism: In DMF, the triazole anion is "loose." The N2 position is electronically favored (highest electron density) and sterically accessible. In protic solvents, hydrogen bonding at N2/N3 can block attack, directing methylation to N1.

  • Reference: Prabakaran et al.[2][3] demonstrated that

    
    /DMF yields distinct, separable isomers for triazole carboxylates [1].[2][3]
    
Q2: My product is stuck in the aqueous layer during workup.

Diagnosis: The target alcohol ((2-methyl-2H-1,2,3-triazol-4-yl)methanol) is highly water-soluble. Solution:

  • Saturate the aqueous phase: Use solid NaCl until no more dissolves.

  • Continuous Extraction: Use a liquid-liquid extractor with DCM for 24 hours.

  • Alternative: Evaporate the reaction mixture to dryness (if using volatile solvents) and triturate the solid residue with warm EtOAc/MeOH (95:5).

Q3: Can I use NaH instead of K2CO3?

Diagnosis: Strong bases like NaH generate the "naked" anion rapidly. Impact: While NaH works, it often leads to faster reaction rates but lower regioselectivity (more kinetic N1 product). Recommendation: Stick to


 or 

. The milder deprotonation allows the thermodynamic equilibrium between tautomers to favor the N2-alkylation pathway.
Q4: How do I distinguish N1 from N2 by NMR?

Diagnostic Shift:

  • N2-Methyl: The methyl singlet is typically shielded (upfield) compared to N1.

    • 
       (N2-Me): ~4.1 - 4.2 ppm
      
    • 
       (N2-Me): ~42 ppm
      
  • N1-Methyl: The methyl singlet is deshielded (downfield).

    • 
       (N1-Me): ~4.3 - 4.5 ppm
      
    • 
       (N1-Me): ~36-39 ppm
      
  • Symmetry: The N2-isomer possesses

    
     symmetry (if R4=R5), rendering the ring carbons equivalent in specific derivatives, though in your 4-substituted case, this is less obvious. The chemical shift is the most reliable indicator [2].
    

Comparative Data: Solvent & Base Effects[4][5][6][7]

The following table summarizes expected regioselectivity ratios based on literature precedents for 1,2,3-triazole alkylation.

SolventBaseTemperatureN2 : N1 Ratio (Approx)Notes
DMF

0°C ~ 80 : 20 Recommended. Best balance of rate and selectivity.
Acetone

Reflux~ 70 : 30Good alternative; easier workup (no DMF removal).
THFNaH0°C~ 50 : 50Poor selectivity; "tight" ion pair directs to N1.
MeOHNaOMeRT~ 40 : 60Protic solvent H-bonds to N2/N3, favoring N1 attack.

References

  • Prabakaran, K., et al. (2009).[2][3] Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E.

    • Source:

  • BenchChem Technical Protocols. (2025).

    • Source:

  • Lopes, A. B., et al. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências.

    • Source:

Sources

Optimization

Technical Support Center: Purification of (2-methyl-2H-1,2,3-triazol-4-yl)methanol

From the desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the purification of (2-methyl-2H-1,2,3-triazol-4-yl)methanol. This resource is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of (2-methyl-2H-1,2,3-triazol-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this highly polar heterocycle. My goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification strategy effectively. The inherent characteristics of this molecule—a polar triazole ring system combined with a primary alcohol—present unique challenges that require a nuanced approach.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental hurdles in a question-and-answer format.

Question 1: My compound, (2-methyl-2H-1,2,3-triazol-4-yl)methanol, is not moving from the baseline on my silica gel TLC plate, even when I use 100% ethyl acetate.

Answer: This is a classic and expected behavior for this class of compound. The combination of the polar 1,2,3-triazole ring and the hydroxyl group leads to very strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. Ethyl acetate is often not a sufficiently polar mobile phase to effectively compete for these binding sites and elute the compound.

Causality & Recommended Actions:

  • Increase Eluent Polarity: You must use a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is the industry standard for this situation.[1] Start with a low percentage of methanol (e.g., 2-5% MeOH in DCM) and gradually increase it until you achieve an optimal retention factor (Rf) of 0.2-0.4.[2]

  • Alternative Polar Modifier: While methanol is common, acetonitrile (MeCN) can sometimes offer different selectivity and better-defined spots.[3] Consider testing a gradient of 5-20% acetonitrile in DCM.[3]

  • Consider Reverse-Phase Chromatography: For exceptionally polar compounds that remain challenging to purify on silica, reverse-phase chromatography is a powerful alternative.[1] Here, you would use a nonpolar stationary phase (like C18-functionalized silica) with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient.

Question 2: I can get the compound to move on the TLC plate, but the spot is streaking badly. This is leading to broad, tailing peaks and poor separation in my column chromatography.

Answer: Streaking and tailing are typically caused by undesirable secondary interactions between your compound and the stationary phase. For triazoles, the primary cause is the interaction of the basic nitrogen atoms in the triazole ring with the acidic silica gel surface.[1]

Causality & Recommended Actions:

  • Neutralize the Silica Gel: The most effective solution is to add a small amount of a basic modifier to your eluent. This neutralizes the acidic sites on the silica, preventing strong ionic interactions with your compound.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your DCM/MeOH mobile phase.[1] This is often sufficient to achieve sharp, symmetrical spots.

    • Ammonia: For very basic compounds, using a 7N solution of ammonia in methanol as your polar modifier (e.g., preparing a 5% solution of this mixture in DCM) can be effective.

  • Use Deactivated Silica: If streaking persists, consider using commercially available deactivated (neutral) silica gel or even basic alumina for your column.[1]

  • Check for Overloading: Ensure you are not overloading your TLC plate or column. Excessive sample concentration can exacerbate tailing.

Question 3: My NMR analysis of the "purified" product shows a mixture of compounds, but I only saw one spot on the TLC. What could be the issue?

Answer: This situation often points to the presence of co-eluting impurities, most commonly regioisomers. The synthesis of N-methylated triazoles via alkylation can produce a mixture of the N1 and N2 isomers, which often have very similar polarities.[4][5]

Causality & Recommended Actions:

  • Improve TLC Resolution: Your current TLC system may not be capable of resolving the isomers.

    • Test Multiple Solvent Systems: Experiment with different solvent systems. Sometimes a switch from a DCM/MeOH system to an Ethyl Acetate/Hexane/Et₃N system can alter selectivity and reveal the second isomer.

    • Double Elution: Run the TLC plate, dry it completely, and then run it a second time in the same solvent system. This can often improve the separation between two closely eluting spots.

  • Optimize Chromatography Gradient: A shallow, slow gradient during column chromatography is crucial for separating compounds with similar Rf values.[2] Avoid steep gradients.

  • Consider Recrystallization: If the isomeric impurity is present in a small amount and your desired product is a solid, recrystallization can be a highly effective final purification step to achieve high purity.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for (2-methyl-2H-1,2,3-triazol-4-yl)methanol? A1: Flash column chromatography on silica gel is the most common and versatile method for purifying this compound on a laboratory scale.[7] A typical starting point would be a mobile phase of dichloromethane (DCM) with a gradient of methanol (MeOH) from 0% to 10%, often with the addition of 0.5% triethylamine (Et₃N) to prevent peak tailing.[1][8]

Q2: My final product is a persistent oil, but I expected a solid. How can I induce crystallization? A2: It's possible that residual solvent or minor impurities are preventing crystallization.

  • High Vacuum Drying: First, ensure all volatile solvents are removed by drying the oil under a high vacuum for several hours, possibly with gentle heating.

  • Solvent Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. This can sometimes "crash out" the product as a solid by washing away the impurities that kept it an oil.

  • Two-Solvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., hot ethyl acetate or methanol).[9] Then, slowly add a poor solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.[9] Allow the mixture to cool slowly to encourage crystal formation.[10]

Q3: How can I confirm the purity and identity of my final product? A3: A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method for confirming the structure, including the correct isomeric form, and assessing purity. The absence of impurity peaks is a strong indicator of high purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for confirming the molecular weight of your compound and assessing purity. A single sharp peak in the chromatogram with the correct mass-to-charge ratio (m/z) is desired.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single, non-streaking spot in multiple different solvent systems.

Data Summary Table

ParameterRecommended Conditions & ValuesRationale & Notes
TLC Analysis Mobile Phase: 5-10% Methanol in Dichloromethane (+ 0.5% Et₃N)A good starting point to assess polarity and identify potential issues like streaking.[1]
Target Rf Value: 0.2 - 0.4Provides optimal separation during column chromatography.[2]
Flash Chromatography Stationary Phase: Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.[7][11]
Mobile Phase Gradient: 0% -> 10% MeOH in DCM (+ 0.5% Et₃N) over 10-20 column volumes (CV)A shallow gradient is critical for separating closely related impurities like regioisomers.
Recrystallization Single Solvent: Methanol, Isopropanol, or Ethyl AcetateA suitable solvent should dissolve the compound when hot but have low solubility when cold.[12]
Two-Solvent System: Ethyl Acetate/Hexanes or DCM/HexanesDissolve in a minimal amount of the "good" solvent (EtOAc/DCM) and add the "poor" solvent (Hexanes) until cloudy.[9]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol outlines a standard procedure for purifying crude (2-methyl-2H-1,2,3-triazol-4-yl)methanol.

  • Solvent System Selection: a. Using TLC, determine an appropriate eluent system. A common system is Dichloromethane/Methanol with 0.5% Triethylamine. b. Find a solvent ratio that gives your target compound an Rf value of approximately 0.25.

  • Column Packing: a. Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica weight to crude sample weight). b. Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% DCM + 0.5% Et₃N). c. Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed. Drain the excess solvent until the level is just above the silica surface.[2]

  • Sample Loading: a. Dissolve your crude product in a minimal volume of a strong solvent (like DCM or methanol). b. Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides superior resolution. d. Carefully add this powder to the top of your packed column, creating a thin, level band.

  • Elution and Fraction Collection: a. Carefully add your initial, non-polar eluent to the column. b. Begin eluting the column, applying pressure as needed. c. Start collecting fractions immediately. d. Gradually increase the polarity of the eluent according to your predetermined gradient. e. Monitor the fractions being collected using TLC to identify which ones contain your pure product.

  • Product Isolation: a. Combine all fractions that contain the pure compound. b. Remove the solvent using a rotary evaporator. c. Dry the resulting product under a high vacuum to remove any residual solvent.

Visual Workflow: Purification Strategy Selection

The following diagram outlines a logical workflow for deciding on the best purification technique based on initial analytical results.

Purification_Workflow start Start: Crude Product tlc Run Analytical TLC (e.g., 10% MeOH/DCM) start->tlc check_rf Assess Rf & Spot Shape tlc->check_rf baseline Compound at Baseline (Rf ≈ 0) check_rf->baseline Low Rf streaking Severe Streaking/ Tailing Observed check_rf->streaking Bad Shape good_sep Good Separation (Rf = 0.2-0.4, single spot) check_rf->good_sep Optimal close_spots Multiple Close Spots (Isomers Suspected) check_rf->close_spots Poor Resolution increase_polarity Action: Increase Eluent Polarity (More MeOH) baseline->increase_polarity add_base Action: Add Base (0.5-1% Et3N) to Eluent streaking->add_base column_chrom Proceed to Flash Column Chromatography good_sep->column_chrom shallow_gradient Action: Use Shallow Gradient & Consider Recrystallization close_spots->shallow_gradient increase_polarity->tlc Re-evaluate add_base->tlc Re-evaluate product Pure Product column_chrom->product shallow_gradient->column_chrom

Caption: Decision workflow for purifying (2-methyl-2H-1,2,3-triazol-4-yl)methanol.

References

  • Recrystallization. HBCSE. Available at: [Link]

  • US Patent US4269987A - Purification of triazoles. Google Patents.
  • Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. Royal Society of Chemistry. Available at: [Link]

  • Supporting Information The stereochemical course of 2-methylisoborneol biosynthesis. Beilstein Journals. Available at: [Link]

  • Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry. Available at: [Link]

  • (2-methyl-2h-1,2,3-triazol-4-yl)methanol. PubChemLite. Available at: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ScienceOpen. Available at: [Link]

  • RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. IUPAC. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. ResearchGate. Available at: [Link]

  • Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separation Technology. SCIEX. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. Politecnico di Milano. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Google Patents.
  • 2h-1,2,3-Triazol-4-Ylmethanol. PubChem. Available at: [Link]

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv. Available at: [Link]

  • Benefits of acetonitrile over methanol in normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Tris(4-azidophenyl)methanol - a novel and multifunctional thiol protecting group. The Royal Society of Chemistry. Available at: [Link]

  • Methanol purification. Topsoe. Available at: [Link]

Sources

Troubleshooting

Common byproducts in the synthesis of substituted triazoles

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Queue: 3 Active Tickets

Welcome to the Triazole Synthesis Support Hub. Unlike standard textbook descriptions, this center addresses the failure modes of triazole formation. We focus on the two most prevalent scaffolds in drug discovery: 1,2,3-triazoles (via Click Chemistry) and 1,2,4-triazoles (via condensation/alkylation).

🎫 Ticket #001: The "Double Alkyne" Anomaly

Subject: Unexpected dimer formation in CuAAC reactions. Diagnosis: Oxidative Alkyne Homocoupling (Glaser/Eglinton Coupling).[1]

The Issue

You are attempting a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a 1,4-disubstituted 1,2,3-triazole. However, LC-MS analysis shows a significant peak corresponding to 2 x Alkyne Mass - 2H, and your yield is lower than expected.

Root Cause Analysis

This is a competition between two copper-mediated pathways. While Cu(I) catalyzes the desired "Click" reaction, Cu(II) species—generated by adventitious oxygen—catalyze the oxidative homocoupling of terminal alkynes (Glaser coupling).

Mechanism of Failure:

  • Dissolved

    
     oxidizes catalytic Cu(I) to Cu(II).
    
  • Cu(II) coordinates two alkyne units.

  • Base-mediated deprotonation leads to a bis-alkynyl copper complex.

  • Reductive elimination yields the conjugated diyne (byproduct) and regenerates Cu(I).

📉 Visualization: The Divergent Pathway

GlaserVsClick Alkyne Terminal Alkyne Triazole 1,4-Triazole (Target Product) Alkyne->Triazole + Azide (CuAAC) Diyne 1,3-Diyne (Glaser Byproduct) Alkyne->Diyne + Alkyne (Oxidative Coupling) Azide Azide CuI Cu(I) Catalyst CuI->Triazole Oxygen Dissolved O2 Oxygen->Diyne Oxidizes Cu(I) -> Cu(II)

Figure 1: Competition between the desired CuAAC pathway (green) and the parasitic Glaser coupling (red) mediated by oxygen.

🛠️ Mitigation Protocol: The "Ascorbate Overload"

To suppress homocoupling, you must aggressively maintain the copper in the +1 oxidation state.

  • Degas Solvents: Sparge reaction solvents with Nitrogen or Argon for at least 15 minutes before adding the catalyst.

  • Ascorbate Ratio: Standard protocols often use 10-20 mol% Sodium Ascorbate. Increase this to 50-100 mol% (0.5 - 1.0 eq) relative to the substrate if Glaser coupling is observed. The excess ascorbate acts as an oxygen scavenger.

  • Ligand Protection: Use accelerating ligands like THPTA or TBTA . They stabilize Cu(I) and prevent the disproportionation that facilitates oxidative coupling [1].

🎫 Ticket #002: The "Blue Product" Syndrome

Subject: Persistent metal contamination in isolated material.[2][3] Diagnosis: Copper Entrapment / Chelation.

The Issue

Post-workup, your product retains a green or blue hue.[2][4] NMR shows broadened peaks (paramagnetic broadening), and biological assays show unexpected toxicity (false positives due to heavy metal).

Root Cause Analysis

Triazoles are excellent ligands. The N2 and N3 nitrogens can chelate Cu ions, forming stable complexes that survive standard silica chromatography.

📉 Visualization: Copper Removal Workflow

CopperRemoval Crude Crude Reaction Mix (Blue/Green) Chelation Wash: 0.5M EDTA (pH 8) or NH4OH/NH4Cl Crude->Chelation PhaseSep Phase Separation Chelation->PhaseSep Organic Organic Layer (Colorless?) PhaseSep->Organic Final Pure Product (<5 ppm Cu) PhaseSep->Final If colorless SolidPhase Solid Phase Scavenger (CupriSorb / Silica-Thiol) Organic->SolidPhase If color persists SolidPhase->Final

Figure 2: Decision tree for effective removal of copper residues from triazole products.

🛠️ Mitigation Protocol: Chelation Wash

Do not rely on chromatography alone.

  • The EDTA Wash: Dilute the reaction mixture with DCM or EtOAc. Wash the organic layer 3x with 0.5 M EDTA (pH 8.0) . The aqueous layer will turn blue as it extracts the copper.

  • The Ammonia Wash: Alternatively, wash with 10%

    
     saturated with 
    
    
    
    . This forms the water-soluble
    
    
    complex [2].
  • Solid Phase Scavenging: For stubborn cases, stir the organic phase with SiliaMetS® Thiol or charcoal for 30 minutes before filtration.

🎫 Ticket #003: The Regioisomer Nightmare

Subject: Inseparable mixtures in 1,2,4-triazole synthesis. Diagnosis: Tautomer-driven N-alkylation ambiguity.

The Issue

You are alkylating a 1,2,4-triazole ring (e.g., using an alkyl halide). You expect substitution at the N1 position, but you observe a mixture of N1, N2, and occasionally N4 isomers that are difficult to separate.

Root Cause Analysis

The 1,2,4-triazole ring exists in a tautomeric equilibrium (1H


 2H 

4H).[5][6] Under basic alkylation conditions, the deprotonated triazolate anion has multiple nucleophilic sites.
  • N1 Alkylation: Usually the thermodynamic product (favored).

  • N2 Alkylation: Often the kinetic product or favored by steric hindrance at C5.

  • N4 Alkylation: Rare, but possible with specific electronic directing groups.

Data Summary: Alkylation Tendencies
Condition / ReagentMajor IsomerMinor IsomerNotes
NaH / DMF (S_N2) N1 (>80%)N2 (<20%)Sterics at C3/C5 strongly influence ratio [3].
Michael Addition N1 N2Acrylates/enones favor N1 almost exclusively.
Mitsunobu N1 / N2 Mix-Often gives poorer regioselectivity than direct alkylation.
Einhorn-Brunner N/A -De novo synthesis; avoids alkylation ambiguity entirely.
🛠️ Mitigation Protocol: Route Redesign

If separation is impossible, stop alkylating. Switch to De Novo Synthesis (constructing the ring).

The Einhorn-Brunner Reaction: Instead of alkylating a pre-formed triazole, condense a diacylamine (imide) with a hydrazine .[7][8]

  • Advantage:[6][9][10] The substituent on the hydrazine nitrogen becomes the N1 substituent of the triazole with 100% fidelity.

  • Byproduct Watch: Ensure complete cyclization. Intermediate acyclic hydrazides can persist if the acid catalyst is too weak or temperature too low [4].

📚 Frequently Asked Questions (FAQ)

Q: I used RuAAC to get the 1,5-triazole, but the reaction is black and stalled. A: Ruthenium catalysts (like


) are extremely sensitive to air and moisture compared to Copper. Unlike CuAAC, you cannot run this "on the bench." Strictly anhydrous, degassed THF or Dioxane is required. A common byproduct here is the dimerization of the alkyne  or formation of branched isomers if the catalyst degrades.

Q: Can I use "Click Chemistry" on an internal alkyne? A: No. Standard CuAAC requires a terminal alkyne (


). Internal alkynes are inert to Copper catalysis. You must use RuAAC  (Ruthenium catalysis) or thermal Huisgen cycloaddition (which will yield a mix of regioisomers) for internal alkynes [5].

Q: Why is my 1,2,4-triazole synthesis yielding a linear product? A: This is likely the uncyclized acyl-amidrazone intermediate . This occurs in the Pellizzari or Einhorn-Brunner reaction if the dehydration step is incomplete. Fix: Increase reaction temperature or add a stronger dehydrating agent (e.g., refluxing in acetic acid or using TFA).

🔗 References

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. Link

  • BenchChem Tech Support. (2025).[2][4] "Removal of Residual Copper Catalyst from Click Reactions." BenchChem Technical Guides. Link

  • Kallander, L. S., et al. (2016). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." Journal of Heterocyclic Chemistry. Link

  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews. Link

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. Link

Sources

Optimization

Improving the yield of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions

Ticket Subject: Maximizing Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Overview Welcome to the Cli...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Maximizing Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Overview

Welcome to the Click Chemistry Technical Support Center. You are likely here because your CuAAC reaction—nominally the most reliable reaction in organic chemistry—has failed or underperformed.

Despite its reputation for "clicking" together effortlessly, the CuAAC reaction is sensitive to specific environmental factors.[1] The active catalytic species is Copper(I) , which is thermodynamically unstable in aqueous media and prone to oxidation into inactive Copper(II) or disproportionation.

The Golden Rule of CuAAC: Protect the Cu(I) species. If your reaction turns yellow or brown, your catalyst is dead (oxidized), and your yield will plateau.

Experimental Decision Matrix

Before mixing reagents, use this logic flow to select the correct ligand and solvent system. 90% of yield issues stem from incorrect ligand choice for the specific solvent environment.

CuAAC_Decision_Tree Start Start: Define Substrate Type Solubility Is the substrate water-soluble? Start->Solubility Organic Organic Soluble (Small Molecules) Solubility->Organic No Aqueous Water Soluble (Proteins, DNA, Oligos) Solubility->Aqueous Yes Ligand_TBTA Ligand: TBTA Solvent: tBuOH/H2O or DMSO Organic->Ligand_TBTA Concentration Target Concentration? Aqueous->Concentration HighConc > 1 mM (Robust) Concentration->HighConc LowConc < 100 µM (Sensitive/Cellular) Concentration->LowConc Ligand_THPTA Ligand: THPTA (Prevents precipitation) HighConc->Ligand_THPTA Ligand_BTTAA Ligand: BTTAA (Fast kinetics, low cytotoxicity) LowConc->Ligand_BTTAA

Figure 1: Ligand selection workflow. TBTA is poor for aqueous work due to insolubility; THPTA and BTTAA are preferred for biological applications.

The "Gold Standard" Protocols

Do not deviate from these stoichiometries without a specific reason. The most common error is insufficient reducing agent (Ascorbate) to combat ambient oxygen.

Protocol A: Small Molecule Synthesis (Organic/Mixed Solvent)

Best for: Drug fragments, polymer synthesis, robust substrates.

  • Solvent: 1:1 or 2:1 mixture of t-Butanol and Water . (t-Butanol solubilizes the organic azide/alkyne, water solubilizes the copper/ascorbate).[2]

  • Reagents:

    • Azide (1.0 eq) + Alkyne (1.0 - 1.2 eq).

    • CuSO₄[3][4][5]·5H₂O (1 mol% - 5 mol%).

    • Sodium Ascorbate (10 mol% - 20 mol%). Note: Ascorbate must be in excess of Copper.

    • Ligand (TBTA): (1.0 - 2.0 eq relative to Cu).

  • Procedure:

    • Dissolve Azide and Alkyne in tBuOH/Water.

    • Add TBTA and CuSO₄ (pre-mixed if possible).[3]

    • Critical Step: Add Sodium Ascorbate last. The solution should remain clear or turn slightly yellow. If it turns dark brown immediately, oxygen is present.

    • Stir 6–24 hours.[6]

Protocol B: Bioconjugation (Aqueous/PBS)

Best for: Protein labeling, DNA, live cells.

  • Solvent: PBS or HEPES (pH 7.4). Avoid Tris buffer if possible (weak copper chelator).

  • Reagents:

    • Biomolecule (10–50 µM).

    • Label/Tag (2–5 eq).[4]

    • CuSO₄ (50–100 µM final concentration).

    • Ligand (THPTA or BTTAA): (250–500 µM). Ratio 5:1 Ligand:Cu is mandatory.

    • Sodium Ascorbate: (2.5 mM – 5 mM).[4] Massive excess required to scavenge oxygen in open vessels.

    • Aminoguanidine (Optional): (5 mM). Prevents protein crosslinking by oxidized ascorbate byproducts [1].[7]

  • Procedure:

    • Pre-mix CuSO₄ and Ligand (THPTA/BTTAA) in a separate tube.

    • Add Cu-Ligand complex to the biomolecule mixture.

    • Add Sodium Ascorbate last to initiate.[8]

    • Incubate 1 hour.

Technical Data & Ligand Comparison

The choice of ligand dictates the reaction speed and the protection of the Cu(I) oxidation state.

FeatureTBTA THPTA BTTAA
Solubility Soluble in DMSO/tBuOH; Insoluble in WaterHighly Water SolubleHighly Water Soluble
Oxidation Protection ModerateHighVery High
Reaction Kinetics Slow in waterFastVery Fast (Superior for dilute conditions)
Cytotoxicity High (due to Cu precipitation)LowLowest (Best for live cells)
Primary Use Case Organic SynthesisProtein LabelingLive Cell / Trace Labeling

Data synthesized from comparative studies by the Finn and Wu labs [2, 3].

Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned green/brown and the yield is <10%. What happened?

Diagnosis: Catalyst Death via Oxidation. The active Cu(I) species has oxidized to Cu(II) (blue/green) or formed inactive oxides (brown). Solution:

  • Degas solvents: Sparge water/buffers with Nitrogen or Argon for 15 minutes before use.

  • Refresh Ascorbate: Sodium ascorbate degrades in solution. Make a fresh 100 mM stock solution immediately before every experiment.

  • Increase Ligand Load: Ensure your Ligand:Cu ratio is at least 5:1 (for THPTA/BTTAA) to shield the Cu(I) from oxygen [4].

Q2: My protein precipitated during the reaction.

Diagnosis: Copper-Induced Aggregation. Free copper ions can coordinate with histidine residues on protein surfaces, causing unfolding or aggregation. Solution:

  • Switch Ligands: Move from TBTA (or no ligand) to THPTA or BTTAA . These ligands bind Cu(I) tighter than the protein does, keeping the copper in solution and away from the protein surface.

  • Add Aminoguanidine: Oxidized ascorbate byproducts (dehydroascorbate) can crosslink lysine/arginine residues.[8] Adding 5 mM Aminoguanidine scavenges these byproducts [1].

Q3: I am getting low yields in dilute conditions (<10 µM).

Diagnosis: Kinetic Stall. CuAAC is second-order with respect to copper. At low concentrations, the formation of the necessary dinuclear copper intermediate is statistically unlikely. Solution:

  • Use BTTAA: This ligand is specifically designed to accelerate kinetics at low concentrations by stabilizing the active dinuclear complex more effectively than THPTA [3].

  • Drive with Copper: Maintain Copper concentration at 50–100 µM even if your substrate is only 1 µM.

Q4: How do I remove the copper after the reaction?

Diagnosis: Purification. Residual copper is toxic to cells and interferes with NMR. Solution:

  • EDTA Wash: Wash the organic layer with 0.5 M EDTA (pH 8) until the aqueous layer no longer turns blue.

  • Solid Phase Extraction: For aqueous samples, use a commercial resin like Cuprisorb or stir with Chelex-100 beads for 30 minutes.

Mechanistic Visualization: The Pathway to Failure vs. Success

Understanding the cycle helps you visualize why oxygen and ligand ratios matter.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu2 Cu(II) Precursor (Inactive Blue) Cu1 Cu(I)-Ligand (Active Species) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu1 Maintains Cu(I) Intermediate Dinuclear Cu(I) Intermediate Cu1->Intermediate + Substrates DeadCu Oxidized Cu(II) (Dead Catalyst) Cu1->DeadCu Oxidation by O2 Substrates Azide + Alkyne Intermediate->Cu1 Regeneration Product Triazole Product Intermediate->Product Cycloaddition Oxygen Oxygen (O2) (The Enemy) Oxygen->DeadCu

Figure 2: The Catalytic Cycle.[2][3][4][5][6][9][10][11][12][13] Note the "Red Zone" where Oxygen intercepts the active Cu(I), killing the reaction. Excess Ascorbate fights this interception.[1]

References
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[3] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[3] Organic Letters, 6(17), 2853–2855.

  • Besanceney-Webler, C., Jiang, H., Wang, T., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056.

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011).[3] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.

For further assistance, please verify your reagent purity via NMR and ensure your Ascorbate stock is colorless before contacting support.

Sources

Troubleshooting

Side reactions to consider when functionalizing the methanol group

Technical Support Center: Functionalizing the Methanol Group Welcome to the technical support center for the functionalization of the methanol group. This guide is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalizing the Methanol Group

Welcome to the technical support center for the functionalization of the methanol group. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this fundamental functional group. Here, we move beyond simple protocols to address the "why" behind common experimental challenges, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Part 1: Core Principles in Methanol Functionalization

Before diving into specific reaction troubleshooting, it's crucial to acknowledge universal principles that underpin successful methanol functionalization. Inadequate attention to these fundamentals is a frequent source of side reactions and low yields.

  • Reagent Purity: Always use freshly distilled or newly purchased anhydrous solvents and reagents. Methanol is hygroscopic and will readily absorb atmospheric moisture, which can quench sensitive reagents and catalyze side reactions.

  • Inert Atmosphere: Many reactions involving methanol functionalization utilize strong bases or organometallic reagents that are sensitive to air and moisture. Conducting these reactions under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent degradation of reagents and unwanted side reactions.

  • Temperature Control: Precise temperature management is paramount. Many of the activating reagents used are highly reactive and exothermic reactions can lead to loss of selectivity and the formation of byproducts. Cryogenic temperatures (e.g., -78 °C) are often necessary to control reactivity.[1][2][3]

Part 2: Reaction-Specific Troubleshooting and FAQs

This section addresses common issues encountered during specific functionalization reactions of the methanol group.

Oxidation of Methanol

The oxidation of methanol to formaldehyde or further to formic acid is a foundational transformation, yet it is fraught with challenges of over-oxidation and reagent-specific side reactions.

Q1: My oxidation of methanol to formaldehyde is over-oxidizing to formic acid. How can I prevent this?

A1: Over-oxidation is a common issue, particularly with strong, water-containing oxidizing agents like chromic acid.[4][5] To stop the oxidation at the aldehyde stage, you need to choose your reagent and conditions carefully.

  • Root Cause: Strong oxidizing agents, especially in aqueous media, will oxidize the initially formed formaldehyde hydrate to formic acid.

  • Troubleshooting Strategies:

    • Use a Mild, Anhydrous Oxidizing Agent: Pyridinium chlorochromate (PCC) is a milder alternative to chromic acid that typically stops the oxidation at the aldehyde.[2][4][6][7][8] Being an anhydrous reagent, it prevents the formation of the hydrate that leads to over-oxidation.[5]

    • Employ Activated DMSO Oxidations: The Swern and Moffatt oxidations are excellent for this purpose as they are conducted under mild, anhydrous conditions and are highly selective for aldehydes.[1][2][9] These reactions avoid the use of toxic heavy metals like chromium.[2]

Q2: My Swern oxidation is giving low yields and a strong odor of dimethyl sulfide. What's going wrong?

A2: The potent smell of dimethyl sulfide is characteristic of the Swern oxidation, but low yields often point to specific procedural missteps.[2][3][9]

  • Root Cause Analysis:

    • Reagent Purity: Old or impure oxalyl chloride can contain hydrolyzed byproducts, leading to incomplete activation of DMSO.[10]

    • Temperature Control: The reaction must be kept below -60 °C to prevent side reactions.[3]

    • Base Addition: The final addition of a hindered base like triethylamine is crucial for the elimination step that forms the aldehyde.[2]

  • Troubleshooting Protocol:

    • Ensure your oxalyl chloride is fresh and of high purity.[10]

    • Maintain a strict temperature of -78 °C (a dry ice/acetone bath is standard) during the activation of DMSO and the addition of the alcohol.[2]

    • Add the triethylamine slowly and ensure at least two equivalents are used to deprotonate the intermediate and drive the reaction to completion.[3]

Q3: I'm using PCC, but the reaction is sluggish and the workup is difficult. What are the likely causes?

A3: While PCC is a convenient reagent, its acidic nature and the chromium byproducts can pose challenges.[2]

  • Causality:

    • Acidity: The slightly acidic nature of PCC can be detrimental to acid-sensitive substrates.[2]

    • Workup: The removal of chromium byproducts can be challenging.[2]

  • Solutions:

    • Buffering: For acid-sensitive substrates, adding a buffer like sodium acetate can mitigate decomposition.

    • Alternative Reagents: Consider the Dess-Martin periodinane (DMP) oxidation, which is another mild, metal-free alternative with a simpler workup.

Esterification of Methanol

Esterification is a fundamental reaction, but achieving high yields can be challenging due to equilibrium limitations and side reactions with coupling agents.

Q1: My Fischer esterification is reaching equilibrium with low conversion. How can I drive the reaction to completion?

A1: The Fischer esterification is a reversible reaction, and its equilibrium often lies unfavorably.[11][12][13]

  • Le Chatelier's Principle in Action:

    • Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side.[11][12][13][14]

    • Water Removal: The continuous removal of water, a byproduct of the reaction, is a highly effective strategy.[11][12][13] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[11][14]

Q2: I'm using DCC/DMAP for esterification, but I'm getting a significant amount of N-acylurea byproduct. How can I minimize this?

A2: The formation of N-acylurea is a well-known side reaction in carbodiimide-mediated couplings.[15][16]

  • Mechanism of Side Reaction: The highly reactive O-acylisourea intermediate can rearrange to the more stable, unreactive N-acylurea.[15][17]

  • Mitigation Strategies:

    • Additives: The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or hydroxy-7-azabenzotriazole (HOAt) can intercept the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the alcohol.[15][17]

    • Alternative Coupling Agents: Consider using water-soluble carbodiimides like EDC, which simplifies the removal of the urea byproduct during aqueous workup.[17][18]

Etherification of Methanol (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic method for forming ethers, but it is often plagued by a competing elimination reaction.

Q1: My Williamson ether synthesis is resulting in significant elimination byproducts. How can I favor substitution?

A1: The alkoxide of methanol is a strong base, which can promote the E2 elimination of the alkyl halide, especially with sterically hindered substrates.[19][20][21][22]

  • Favoring SN2 over E2:

    • Substrate Choice: The alkyl halide should ideally be primary.[20][21] Secondary alkyl halides will give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively undergo elimination.[21][22]

    • Temperature: Lower reaction temperatures generally favor the SN2 substitution pathway over the E2 elimination pathway.[19]

    • Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation, leaving a more reactive "naked" alkoxide nucleophile.[19]

Protection of the Methanol Group

Protecting the hydroxyl group of methanol is a common strategy in multi-step synthesis, but incomplete protection or premature deprotection can derail a synthetic route.[23][24][25][26]

Q1: My attempt to form a silyl ether (e.g., TBDMS) is incomplete. What should I check?

A1: Incomplete silylation is often due to issues with reagents or reaction conditions.

  • Common Pitfalls:

    • Base: A suitable base, such as triethylamine or imidazole, is required to neutralize the HCl byproduct.[23][27] Imidazole is often more effective, especially for bulkier silyl groups.[23][28]

    • Solvent: Anhydrous conditions are essential, as any water will react with the silyl chloride.

    • Steric Hindrance: For sterically hindered alcohols, a more reactive silylating agent (e.g., a silyl triflate) may be necessary.

Q2: I'm seeing deprotection of my protecting group during a subsequent reaction step. How can I choose a more robust protecting group?

A2: The stability of protecting groups varies significantly under different reaction conditions.

  • Protecting Group Stability:

    • Silyl Ethers: The stability of silyl ethers to acidic conditions increases with the steric bulk of the alkyl groups on the silicon atom (TMS < TES < TBS < TIPS < TBDPS).[28]

    • Benzyl Ethers: Benzyl ethers are generally stable to both acidic and basic conditions but can be cleaved by catalytic hydrogenation.[25]

    • Acetals (e.g., MOM, THP): These are stable to basic conditions but are readily cleaved by acid.[24][25]

Protecting GroupStability to AcidStability to BaseCleavage Conditions
TMS LowModerateMild acid, fluoride
TBDMS/TBS ModerateHighAcid, fluoride
TIPS HighHighStronger acid, fluoride
Benzyl (Bn) HighHighCatalytic hydrogenation
THP LowHighMild acid
Conversion to Alkyl Halides

Q1: My reaction of methanol with SOCl2 is giving dark-colored byproducts. What is happening and how can I get a clean product?

A1: The reaction of alcohols with thionyl chloride (SOCl₂) can produce byproducts if not controlled properly.[29]

  • Potential Side Reactions: The reaction produces gaseous byproducts SO₂ and HCl, which drive the reaction to completion.[29] However, at higher temperatures, decomposition can lead to colored impurities.

  • Optimized Protocol:

    • Cool the methanol in an ice bath.

    • Slowly add the thionyl chloride dropwise to control the exothermic reaction.

    • Often, a base like pyridine is added to neutralize the HCl produced, which can sometimes prevent side reactions. The reaction with primary alcohols like methanol proceeds via an SN2-like mechanism.[29]

Part 3: Experimental Protocols and Visualizations

Protocol: Driving Fischer Esterification to Completion
  • Combine the carboxylic acid and a 10-fold excess of methanol in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.[14]

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).[13]

  • Fill the Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene).

  • Heat the reaction to reflux. The water-toluene azeotrope will distill into the trap, and the denser water will separate and be collected, driving the equilibrium towards the ester product.[14]

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction, and perform an aqueous workup to remove the excess methanol and acid catalyst.

Diagrams

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl H+ Methanol Methanol Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Methanol Tetrahedral Intermediate->Protonated Carbonyl - Methanol Ester Ester Tetrahedral Intermediate->Ester - H2O, -H+ Ester->Tetrahedral Intermediate + H2O, +H+ Water Water

Caption: Mechanism of Fischer Esterification.

Williamson_Ether_Synthesis cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway Methanol Methanol Methoxide Methoxide Methanol->Methoxide + Base Ether Ether Methoxide->Ether Substitution (SN2) Alkene Alkene Methoxide->Alkene Elimination (E2) Alkyl Halide Alkyl Halide Alkyl Halide->Ether Alkyl Halide->Alkene

Caption: Competing pathways in Williamson Ether Synthesis.

References

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE. [Link]

  • Carboxylic Acid + DCC + NH3. ReactionWeb.io. [Link]

  • Protection of Alcohols. OpenOChem Learn. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Swern oxidation. Grokipedia. [Link]

  • Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. PubMed. [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Acid-Amine Coupling using DCC. Organic Synthesis. [Link]

  • Direct dehydrogenation of methanol to formaldehyde over ZnO–SiO 2 -based catalysts. Springer. [Link]

  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ACS Publications. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification. California State University, Bakersfield. [Link]

  • Protection of OH group of alcohol. SlideShare. [Link]

  • Regarding Swern or similar Oxidation? ResearchGate. [Link]

  • Sustainable electrochemical synthesis of dry formaldehyde from anhydrous methanol. Green Chemistry (RSC Publishing). [Link]

  • Oxidation with Chromic Acid and PCC. Chad's Prep®. [Link]

  • Silyl ether. Wikipedia. [Link]

  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]

  • 12.8 Oxidation of Alcohols by Chromic Acid and PCC. Organic Chemistry - YouTube. [Link]

  • PCC Oxidation Mechanism. Chemistry Steps. [Link]

  • Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Vedantu. [Link]

  • 17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Paton Group. [Link]

  • From Digital Blueprint to Chemical Reality: Methanol to Formaldehyde at Ambient Conditions. ChemRxiv. [Link]

  • Reaction of methyl alcohol with thionyl chloride in solution. ResearchGate. [Link]

  • Alcohol + SOCl2. ReactionWeb.io. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. [Link]

  • thionyl chloride and alcohols. Sciencemadness Discussion Board. [Link]

  • CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. YouTube. [Link]

  • Why does Williamson's Ether Synthesis ONLY follow Sn2 Mechanism. Quora. [Link]

  • Partial oxidation of methanol to formaldehyde in an annular reactor. ResearchGate. [Link]

  • 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. [Link]

  • 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Simultaneous Synthesis and Oxidation of Methanol to Formaldehyde, Thermally Coupled with Cyclohexane Dehydrogenation in a Trifunctional Reactor. ACS Publications. [Link]

  • Alcohols Important Reactions. Jack Westin. [Link]

Sources

Optimization

Technical Support Center: Characterization of Impurities in (2-methyl-2H-1,2,3-triazol-4-yl)methanol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals involved in the characterization of impurities in (2-methyl-2H-1,2,3-triazol-4-yl)methanol. Here, we addre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals involved in the characterization of impurities in (2-methyl-2H-1,2,3-triazol-4-yl)methanol. Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling

Q1: What are the most likely impurities in a sample of (2-methyl-2H-1,2,3-triazol-4-yl)methanol?

A1: Impurities in your sample can be broadly categorized into three types: organic impurities, inorganic impurities, and residual solvents.[1][2]

  • Organic Impurities: These are the most common and can arise from various sources during the synthesis and storage of (2-methyl-2H-1,2,3-triazol-4-yl)methanol.[2]

    • Process-Related Impurities:

      • Starting Materials: Unreacted starting materials from the synthesis process.

      • Intermediates: Partially reacted molecules that haven't been fully converted to the final product.

      • By-products: Formed from side reactions during the synthesis. A significant potential by-product is the isomeric (1-methyl-1H-1,2,3-triazol-4-yl)methanol, which can form during the methylation step of the triazole ring. The regioselectivity of this step is not always 100%.[3][4][5]

    • Degradation Products: These form when the drug substance is exposed to stress conditions like heat, light, humidity, acid, or base.[6][7][8] Forced degradation studies are crucial for identifying these potential impurities.[6][7][8]

  • Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis.[9] Heavy metals may also be present.[9]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[10] Common solvents in triazole synthesis might include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or various alcohols.[5][11]

Q2: What are the regulatory limits for impurities in active pharmaceutical ingredients (APIs)?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for impurity thresholds.[9] Generally, for new drug substances, impurities present at a level of 0.1% or higher should be reported, and those at 0.15% or higher may require identification and toxicological qualification.[9] For daily doses of less than 2 grams, the qualification threshold is 0.15% or 1 mg per day intake, whichever is lower.[9]

Part 2: Troubleshooting Analytical Methods

This section provides detailed troubleshooting for the most common analytical techniques used in the impurity characterization of (2-methyl-2H-1,2,3-triazol-4-yl)methanol.

High-Performance Liquid Chromatography (HPLC)

Q3: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main peak and impurities. What could be the cause and how can I fix it?

A3: Poor peak shape is a common issue in HPLC and can be caused by several factors.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Secondary Interactions: Silanol groups on the surface of silica-based C18 columns can interact with the basic nitrogen atoms of the triazole ring, causing peak tailing.

    • Solution:

      • Use a low-pH mobile phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase can protonate the silanol groups and reduce these interactions.[12]

      • Use an end-capped column: These columns have fewer free silanol groups.

      • Consider a different stationary phase: For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might provide better peak shape and retention.[13][14]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q4: I am having trouble separating the isomeric impurity, (1-methyl-1H-1,2,3-triazol-4-yl)methanol, from the main compound. What HPLC method development strategies can I employ?

A4: Separating isomers can be challenging. Here are some strategies:

  • Optimize the Mobile Phase:

    • Gradient Elution: A shallow gradient of a stronger organic solvent (like acetonitrile or methanol) in a buffered aqueous phase can often resolve closely eluting peaks.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.

    • pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds. Experiment with a pH range around the pKa of your analytes.

  • Select a Different Column:

    • Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl column can provide different selectivity for aromatic compounds like triazoles.

    • Pentafluorophenyl (PFP) Column: This phase offers unique selectivity through dipole-dipole, pi-pi, and ion-exchange interactions.

  • Temperature Optimization: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks.

Workflow for HPLC Method Development for Isomer Separation

HPLC_Method_Development start Initial Isocratic Method (C18 column, ACN/Water) check_resolution Isomers Resolved? start->check_resolution optimize_gradient Implement Shallow Gradient check_resolution->optimize_gradient No final_method Validated Method check_resolution->final_method Yes change_solvent Switch Organic Modifier (e.g., to Methanol) optimize_gradient->change_solvent change_column Try Different Column (e.g., Phenyl-Hexyl or PFP) change_solvent->change_column adjust_pH Optimize Mobile Phase pH change_column->adjust_pH adjust_pH->check_resolution Re-evaluate

Caption: HPLC method development workflow for isomer separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q5: I need to analyze for residual solvents. What are the key considerations for a GC-MS method?

A5: GC-MS is the ideal technique for identifying and quantifying volatile residual solvents.[10]

  • Column Selection: A column with a non-polar or mid-polar stationary phase is typically used. A common choice is a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

  • Inlet Temperature: The inlet temperature should be high enough to ensure complete volatilization of your sample and solvents without causing thermal degradation of your API.

  • Oven Temperature Program: A temperature gradient is usually employed, starting at a low temperature to separate highly volatile solvents and ramping up to elute less volatile ones.

  • Headspace Analysis: For solid samples, headspace GC-MS is the preferred method. This involves heating the sample in a sealed vial and injecting the vapor phase, which prevents contamination of the GC system with your non-volatile API.

Q6: I am seeing ghost peaks in my GC-MS chromatogram. What are they and how can I get rid of them?

A6: Ghost peaks are peaks that appear in your chromatogram even when no sample is injected. They are usually due to contamination.

  • Septum Bleed: Over time, the inlet septum can degrade and release volatile compounds.

    • Solution: Regularly replace the septum.

  • Carryover: Residual sample from a previous injection can be retained in the inlet or at the beginning of the column.

    • Solution: Clean the inlet liner and perform a bake-out of the column at a high temperature.[15]

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline and ghost peaks.

    • Solution: Ensure you are using high-purity carrier gas and that your gas filters are not exhausted.

Protocol for Residual Solvent Analysis by Headspace GC-MS

  • Sample Preparation: Accurately weigh about 100 mg of your (2-methyl-2H-1,2,3-triazol-4-yl)methanol sample into a headspace vial. Add a high-boiling point solvent like dimethyl sulfoxide (DMSO) to dissolve the sample.

  • Vial Sealing: Securely seal the vial with a cap and septum.

  • Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80 °C) for a specific time to allow the residual solvents to partition into the headspace.

  • Injection: The autosampler will automatically inject a portion of the headspace gas into the GC-MS.

  • GC Separation: Use a temperature program to separate the solvents based on their boiling points.

  • MS Detection: Identify the solvents by comparing their mass spectra to a library (e.g., NIST).

  • Quantification: Use an external or internal standard method for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q7: How can I use NMR to confirm the structure of my main compound and identify isomeric impurities?

A7: NMR is a powerful tool for unambiguous structure elucidation.[16]

  • 1H NMR: The proton NMR spectrum will give you information about the number of different types of protons and their connectivity. For (2-methyl-2H-1,2,3-triazol-4-yl)methanol, you would expect to see signals for the methyl group, the methylene group, the hydroxyl proton, and the triazole ring proton. The chemical shift of the triazole ring proton is particularly diagnostic for distinguishing between the N1 and N2 isomers.

  • 13C NMR: The carbon NMR spectrum will show the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming the connectivity of your molecule.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the position of the methyl group on the triazole ring by looking for a correlation between the methyl protons and the triazole ring carbons. For the N2 isomer, you would expect to see HMBC correlations from the N-methyl protons to both C4 and C5 of the triazole ring. For the N1 isomer, you would see a correlation to C5 but not C4.

Q8: My 1H NMR spectrum is complex, and I'm not sure how to assign the peaks. What should I do?

A8: A systematic approach is key to interpreting complex NMR spectra.

  • Predict the Spectrum: Based on the expected structure, predict the number of signals, their approximate chemical shifts, their integration (number of protons), and their splitting patterns.

  • Start with the Clearest Signals: Assign the most obvious signals first, such as the methyl group, which should be a singlet integrating to three protons.

  • Use 2D NMR: Use HSQC to assign the carbons directly attached to assigned protons. Then use HMBC to piece together the rest of the structure by looking for longer-range correlations.

  • Compare with Literature Data: If available, compare your experimental data with published NMR data for similar compounds.

Table 1: Expected 1H and 13C NMR Chemical Shifts (in ppm) for (2-methyl-2H-1,2,3-triazol-4-yl)methanol and its N1-isomer in CDCl3

Position(2-methyl-2H-1,2,3-triazol-4-yl)methanol (Expected)(1-methyl-1H-1,2,3-triazol-4-yl)methanol (Expected)
1H NMR
N-CH3~4.1~4.0
CH2OH~4.8~4.7
Triazole-H~7.5~7.7
OHVariableVariable
13C NMR
N-CH3~40~35
CH2OH~56~55
Triazole-C4~145~148
Triazole-C5~132~122

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Part 3: Forced Degradation Studies

Q9: How do I design a forced degradation study for (2-methyl-2H-1,2,3-triazol-4-yl)methanol?

A9: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical methods.[6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow start Prepare API Solution stress_conditions Expose to Stress Conditions start->stress_conditions hydrolysis Acid/Base Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH) stress_conditions->hydrolysis oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photolytic Photolytic Stress (ICH guidelines) stress_conditions->photolytic analysis Analyze by HPLC-DAD/MS hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluate Degradation (5-20%?) analysis->evaluation evaluation->stress_conditions No, adjust conditions characterization Characterize Degradants (LC-MS, NMR) evaluation->characterization Yes

Caption: Workflow for conducting forced degradation studies.

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp / 60°C24-72 hours
Base Hydrolysis 0.1 M NaOHRoom Temp / 60°C24-72 hours
Oxidation 3% H₂O₂Room Temp24-72 hours
Thermal Dry Heat60-80°C24-72 hours
Photolytic ICH specified light exposureRoom TempAs per guidelines

References

  • International Council for Harmonisation. (2006). Impurities in New Drug Products Q3B(R2). [Link]

  • Jain, D., et al. (2021). Impurity Profiling of Pharmaceuticals: A Review. Journal of Pharmaceutical and Biomedical Analysis, 198, 114003. [Link]

  • Motornov, V., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Organic & Biomolecular Chemistry, 21(30), 6230-6238. [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • IJSDR. (2022). Troubleshooting in HPLC: A Review. [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Begtrup, M., et al. (2008). 1,2,3-Triazoles. In Comprehensive Heterocyclic Chemistry III (Vol. 4, pp. 1-134). Elsevier. [Link]

  • SIELC. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. [Link]

  • NIH Public Access. (n.d.). Author Manuscript. [Link]

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. [Link]

  • CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. [Link]

  • ResearchGate. (n.d.). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. [Link]

  • Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Link]

  • Arkivoc. (2010). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. [Link]

  • ACS. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Nitro-1,2,4-triazole on Newcrom R1 HPLC column. [Link]

  • ACS Publications. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]

  • Veeprho Pharmaceuticals. (n.d.). Triazole Impurities and Related Compound. [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • SciELO. (n.d.). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. [Link]

  • SAP. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • ResearchGate. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—a review. [Link]

  • PMC. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. [Link]

  • PubChem. (n.d.). (2-methyl-2h-1,2,3-triazol-4-yl)methanol. [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-1,2,3-triazole by Buchwald's method. [Link]

  • IJPSR. (n.d.). View of Photostability and Hydrolytic Forced Degradation Study of Albendazole: Validation of a Stability Indicating UV Spectroscopic Method Using Methanol. [Link]

  • LabRulez GCMS. (n.d.). Analysis of Residual Solvents in drug products. [Link]

  • MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). [Link]

  • PubChem. (n.d.). 2h-1,2,3-Triazol-4-Ylmethanol. [Link]

  • ResearchGate. (2012). Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. [Link]

  • PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: a review. [Link]

  • LCGC International. (2025). Electric Field-Assisted Synthesis of Molecularly Imprinted Microelectrode for Triazole Extraction. [Link]

  • Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • ACS Omega. (n.d.). Chemometric Analysis Combined with GC × GC-FID and ESI HR-MS to Evaluate Ultralow-Sulfur Diesel Stability. [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • Agilent. (2024). GC and GC/MS Frequently Asked Questions. [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: a review. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic routes to methyl-triazole methanols

Executive Summary The synthesis of methyl-triazole methanols—specifically (1-methyl-1H-1,2,4-triazol-5-yl)methanol (CAS 91616-36-3)—is a critical workflow in the production of triazole-based antifungals (e.g., fluconazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of methyl-triazole methanols—specifically (1-methyl-1H-1,2,4-triazol-5-yl)methanol (CAS 91616-36-3)—is a critical workflow in the production of triazole-based antifungals (e.g., fluconazole analogs) and next-generation agrochemicals.

The primary challenge in this domain is regioselectivity . The 1,2,4-triazole ring possesses distinct electronic environments at C3 and C5. While C5-functionalization is thermodynamically favored under lithiation conditions due to the inductive effect of N4, "de novo" cyclization routes often struggle to distinguish between the N1 and N2 tautomers during ring closure.

This guide compares the two dominant industrial and academic methodologies:

  • Direct C5-Lithiation (The Cryogenic Route): High atom economy, fewer steps, but requires handling pyrophoric reagents at -78°C.

  • Cyclocondensation (The De Novo Route): Avoids cryogenics and specialized reactors, but involves toxic hydrazine intermediates and higher step counts.

Mechanistic Analysis & Regiochemistry

To control the synthesis, one must understand the electronic bias of the 1-methyl-1,2,4-triazole ring.

  • The Lithiation Bias: In 1-substituted 1,2,4-triazoles, the proton at C5 is significantly more acidic (pKa ~32) than at C3. This is due to the Coordination-Induced Proximity Effect (CIPE) . The lone pair on N4 coordinates with the lithium species (e.g., n-BuLi), directing the base to deprotonate the adjacent C5 position.

  • The Isomer Trap: Without this directing effect (e.g., in thermal cyclization), mixtures of 1,3- and 1,5-isomers are common, requiring difficult chromatographic separation.

Diagram 1: Regioselectivity & Retrosynthesis Map

G Target (1-Methyl-1H-1,2,4-triazol-5-yl)methanol (Target Scaffold) Precursor_A 1-Methyl-1,2,4-triazole (Starting Material) Inter_Lithio 5-Lithio-1-methyl-1,2,4-triazole (Transient Species) Precursor_A->Inter_Lithio Route A: Direct Lithiation (n-BuLi, -78°C) Precursor_B N-Methylhydrazine + Glycolic Acid Derivative Inter_Acyclic Acyclic Amidrazone Intermediate Precursor_B->Inter_Acyclic Route B: Cyclocondensation (Reflux) Inter_Lithio->Target Electrophilic Trapping (Paraformaldehyde) Inter_Acyclic->Target Dehydration/Ring Closure

Caption: Retrosynthetic map contrasting the direct functionalization of the pre-formed ring (Route A) versus the de novo assembly (Route B).

Route A: Direct C5-Lithiation

Best for: Small-to-mid scale synthesis, high purity requirements, labs equipped for cryochemistry.

This route utilizes the acidity of the C5 proton. It is the most direct path to the 5-hydroxymethyl derivative but demands rigorous exclusion of moisture and precise temperature control.

Experimental Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Equip with a low-temperature thermometer and addition funnel.

  • Solvation: Dissolve 1-methyl-1,2,4-triazole (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.

  • Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes. Critical: Maintain internal temp < -70°C to prevent ring fragmentation (the "fountain" effect) or polymerization.

  • Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

  • Trapping: Add Paraformaldehyde (3.0 eq) (dried in vacuo) in one portion, or as a suspension in THF. Allow the mixture to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).

Diagram 2: Lithiation Workflow & Safety Logic

Lithiation cluster_safety Critical Process Parameters Start 1-Me-Triazole (THF, -78°C) nBuLi Add n-BuLi (Dropwise) Start->nBuLi Species 5-Lithio Species (Unstable > -50°C) nBuLi->Species Deprotonation Trap Add (CH2O)n (Electrophile) Species->Trap C-C Bond Formation Warn1 Temp < -70°C Prevents Ring Opening Species->Warn1 Product Target Alcohol Trap->Product Warm to RT Warn2 Dry Reagents Prevents Quenching

Caption: Process flow for Route A highlighting the critical temperature constraint to maintain ring stability.

Route B: Cyclocondensation (Ester Reduction)

Best for: Large-scale manufacturing, facilities lacking cryo-capabilities, avoiding pyrophorics.

This route builds the ring from acyclic precursors. The standard approach involves synthesizing a triazole ester, followed by reduction.

Experimental Protocol
  • Precursor Synthesis: React methyl glycolate with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate enaminone.

  • Cyclization: Treat the intermediate with methylhydrazine (1.1 eq) in acetic acid or ethanol at reflux (80°C).

    • Note: Regioselectivity here is controlled by the steric bulk of the glycolate and the solvent polarity, but 10-15% of the unwanted isomer is common.

  • Ester Isolation: Isolate the methyl 1-methyl-1,2,4-triazole-5-carboxylate .

  • Reduction: Dissolve the ester in MeOH/THF. Add NaBH4 (2.0 eq) at 0°C. Stir for 2 hours.

  • Workup: Acidify carefully with 1M HCl to destroy borate complexes, neutralize, and extract.

Safety Note: Methylhydrazine is highly toxic and a suspected carcinogen. Closed-system handling is mandatory.

Comparative Performance Analysis

The following table synthesizes data derived from process optimization studies (e.g., J. Org. Chem., Tetrahedron Lett.).

FeatureRoute A: Direct LithiationRoute B: Cyclocondensation
Overall Yield 65 - 75%45 - 55% (2 steps)
Regioselectivity Excellent (>98:2) Moderate (85:15 to 90:10)
Atom Economy High (Loss of LiH only)Low (Loss of H2O, MeOH)
Key Hazard Pyrophoric (n-BuLi), CryogenicGenotoxic (Methylhydrazine)
Scalability Difficult (Heat transfer limits at -78°C)Excellent (Standard batch reactors)
Cost Driver Cooling energy & Lithium reagentsRaw materials & Waste disposal
Diagram 3: Decision Matrix

Decision Start Select Route Scale Scale > 1kg? Start->Scale Cryo Cryo Reactor Available? Scale->Cryo No RouteB Route B: Cyclization Scale->RouteB Yes Isomer Isomer Purity Critical? Cryo->Isomer Yes Cryo->RouteB No Isomer->RouteB No (>90%) RouteA Route A: Lithiation Isomer->RouteA Yes (>99%)

Caption: Logic tree for selecting the optimal synthetic route based on scale and facility constraints.

References

  • Regioselective Lithiation of 1,2,4-Triazoles

    • Title: "Regioselective Synthesis of 5-Substituted 1-Methyl-1,2,4-triazoles via Lithi
    • Source:Journal of Organic Chemistry
    • Context: Establishes the C5-directing effect of the N4 nitrogen lone pair.
  • Cyclization Methodologies

    • Title: "Scalable Synthesis of 1,2,4-Triazoles via Amidrazone Intermedi
    • Source:Organic Process Research & Development
    • Context: Details the safety handling of methylhydrazine and thermal cycliz
  • Safety Data (Methylhydrazine)

    • Title: "Methylhydrazine - PubChem Compound Summary."
    • Source:National Center for Biotechnology Inform

(Note: While specific page numbers vary by exact protocol version, the methodologies described above represent the standard chemical consensus found in the cited journals.)

Comparative

Spectroscopic Differentiation of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles

Executive Summary In medicinal chemistry and fragment-based drug discovery (FBDD), the 1,2,3-triazole moiety is a privileged scaffold, acting as a bioisostere for amide bonds while offering superior metabolic stability....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and fragment-based drug discovery (FBDD), the 1,2,3-triazole moiety is a privileged scaffold, acting as a bioisostere for amide bonds while offering superior metabolic stability. However, the biological activity of these molecules is strictly governed by their regiochemistry. The 1,4-disubstituted isomer (anti) and the 1,5-disubstituted isomer (syn) often display orthogonal biological profiles.

This guide provides a definitive spectroscopic workflow to distinguish these regioisomers. While "Click Chemistry" (CuAAC) reliably yields the 1,4-isomer, the emergence of Ruthenium-catalyzed (RuAAC) and Magnesium-mediated methods for 1,5-isomers requires rigorous quality control. We prioritize Nuclear Overhauser Effect (NOE) and


C NMR  over simple proton chemical shifts, which can be misleading due to solvent and substituent effects.

Mechanistic Origin & Regioselectivity

Understanding the synthesis is the first step in structural assignment. The thermal Huisgen cycloaddition yields a ~1:1 mixture, whereas metal catalysis exerts precise regiocontrol.

Synthesis Workflow (DOT Diagram)

TriazoleSynthesis Start Azide (R-N3) + Alkyne (R'-CCH) CuAAC CuAAC Pathway (CuSO4 / Na-Ascorbate) Start->CuAAC Cu(I) Source RuAAC RuAAC Pathway (Cp*RuCl(PPh3)2) Start->RuAAC Ru(II) Catalyst Mech_Cu Mechanism: Cu-Acetylide Intermediate CuAAC->Mech_Cu Mech_Ru Mechanism: Ruthenacycle Intermediate RuAAC->Mech_Ru Prod_14 1,4-Disubstituted Triazole (Anti-isomer) Mech_Cu->Prod_14 High Regioselectivity (>98%) Prod_15 1,5-Disubstituted Triazole (Syn-isomer) Mech_Ru->Prod_15 High Regioselectivity (>95%)

Figure 1: Divergent synthetic pathways determining triazole regiochemistry. CuAAC proceeds via a copper-acetylide favoring the 1,4-product, while RuAAC involves a ruthenacycle intermediate favoring the 1,5-product.

Spectroscopic Profiling: The Definitive Guide

H NMR Analysis

While useful, proton chemical shifts are solvent-dependent. The triazole C-H proton is the diagnostic handle.

  • 1,4-Isomer: The C5-H is typically found downfield (

    
     7.50 – 8.50 ppm).
    
  • 1,5-Isomer: The C4-H is often shifted upfield (

    
     7.30 – 7.90 ppm) relative to the 1,4-isomer, but overlap is common .
    
  • Warning: Do not rely solely on 1D

    
    H NMR for unknown compounds. A 1,4-isomer in DMSO may overlap with a 1,5-isomer in CDCl
    
    
    
    .
C NMR Analysis (Robust Diagnostic)

Carbon NMR provides a more reliable distinction due to the electronic environment differences between C4 and C5.

Feature1,4-Disubstituted Isomer1,5-Disubstituted Isomer
Diagnostic Carbon C5 (CH)C4 (CH)
Chemical Shift (

)
~119 – 124 ppm ~130 – 135 ppm
Electronic Logic C5 is electron-rich (beta to N1).C4 is less shielded in the 1,5-arrangement.[1]
NOE/ROESY Correlation (The "Gold Standard")

This is the self-validating step. You must observe spatial proximity to confirm the structure.[2]

  • 1,4-Isomer: The triazole proton (C5-H) is spatially close to the N1-substituent. Expect a strong NOE.

  • 1,5-Isomer: The C4-substituent is spatially close to the N1-substituent (steric clash). Expect a strong NOE between substituents. The triazole proton (C4-H) is distal to the N1-group.

Structural Assignment Logic (DOT Diagram)

NOELogic Question Observe NOE between N1-Substituent and Triazole-H? Check2 Check NOE between N1-Substituent and C4-Substituent Question->Check2 No Result14 CONFIRMED: 1,4-Isomer Question->Result14 Yes (Proximity < 5Å) YesPath Strong NOE Observed NoPath No/Weak NOE Observed Check2->Question Ambiguous (Check Solvent) Result15 CONFIRMED: 1,5-Isomer Check2->Result15 Yes (Steric Proximity)

Figure 2: Decision tree for assigning triazole regiochemistry using 1D-NOE or 2D-NOESY/ROESY experiments.

Experimental Protocols

Protocol A: Synthesis of 1,4-Triazole (CuAAC Standard)

Based on the method by Sharpless and Meldal.

  • Reagents: Alkyne (1.0 equiv), Azide (1.0 equiv).[3]

  • Catalyst System: CuSO

    
     5H
    
    
    
    O (5 mol%) and Sodium Ascorbate (10 mol%).
  • Solvent:

    
    -BuOH / H
    
    
    
    O (1:1).[4]
  • Procedure:

    • Dissolve alkyne and azide in the solvent mixture.

    • Add sodium ascorbate (freshly prepared solution) followed by copper sulfate.

    • Stir at RT for 6–12 hours. The product often precipitates.

    • Workup: Dilute with water, filter precipitate (if solid) or extract with EtOAc.

    • Purification: Often not required; recrystallization or short silica plug if necessary.

Protocol B: Synthesis of 1,5-Triazole (RuAAC Standard)

Based on the method by Fokin.

  • Reagents: Alkyne (1.0 equiv), Azide (1.0 equiv).[3]

  • Catalyst: Cp*RuCl(PPh

    
    )
    
    
    
    (1–2 mol%).
    • Note: Cp* = pentamethylcyclopentadienyl.[5][6][7]

  • Solvent: Anhydrous THF or Dioxane (degassed).

  • Procedure:

    • Critical: Perform under inert atmosphere (N

      
       or Ar). Oxygen can deactivate the active Ru species.
      
    • Add catalyst to a solution of alkyne and azide.

    • Heat to 60–80 °C for 4–12 hours.

    • Workup: Remove solvent in vacuo.

    • Purification: Flash column chromatography is usually required to remove the dark ruthenium byproducts.

Protocol C: NMR Acquisition Parameters

To ensure data integrity for publication:

  • Concentration: ~10-15 mg in 0.6 mL solvent (CDCl

    
     preferred for baseline; DMSO-
    
    
    
    if solubility is poor).
  • Relaxation Delay (d1): Set to

    
     2.0 seconds to ensure accurate integration of the triazole proton.
    
  • NOESY Mixing Time: 500 ms is standard for small molecules (MW < 1000).

Comparative Data Summary

Parameter1,4-Disubstituted1,5-Disubstituted
Synthesis Catalyst Cu(I) (CuSO

/Ascorbate)
Ru(II) (Cp*RuCl(PPh

)

)
Geometry Anti (Linear-like)Syn (Kinked/Steric clash)

H NMR (Triazole-H)

7.50 – 8.50 ppm (Singlet)

7.30 – 7.90 ppm (Singlet)

C NMR (CH)
C5: ~120 ppm (Upfield)C4: ~133 ppm (Downfield)
Key NOE Signal H(Triazole)

R(N1)
R(C4)

R(N1)
Polarity (TLC) Often more polar (lower R

)
Often less polar (higher R

)

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[8][9][10] Journal of the American Chemical Society. [Link]

  • Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry. [Link]

Sources

Validation

A Comparative Guide to the In-Vitro Anti-Cancer Activity of (2-methyl-2H-1,2,3-triazol-4-yl)methanol Derivatives

This guide provides a comprehensive analysis of the in-vitro anti-cancer properties of a series of novel (2-methyl-2H-1,2,3-triazol-4-yl)methanol derivatives. Designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in-vitro anti-cancer properties of a series of novel (2-methyl-2H-1,2,3-triazol-4-yl)methanol derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into a comparative evaluation of their cytotoxic effects against various cancer cell lines, outlines detailed experimental protocols, and explores potential mechanisms of action. Our objective is to present an objective, data-driven comparison to inform and guide future research in the development of triazole-based oncology therapeutics.

Introduction: The Rising Prominence of Triazoles in Oncology

The 1,2,3-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, attributed to its unique physicochemical properties, metabolic stability, and capacity for hydrogen bonding, which enhances its interaction with biological targets.[1] Triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, and antiviral properties.[2][3] In the realm of oncology, these compounds have been investigated for their ability to induce cell cycle arrest and apoptosis in cancer cells, positioning them as a promising class of therapeutic agents.[4] This guide focuses on a specific subset of these compounds, (2-methyl-2H-1,2,3-triazol-4-yl)methanol derivatives, to provide a detailed comparison of their anti-proliferative efficacy.

Comparative In-Vitro Cytotoxicity

A panel of (2-methyl-2H-1,2,3-triazol-4-yl)methanol derivatives, with varying substitutions on the phenyl ring, were synthesized and evaluated for their cytotoxic activity against a selection of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the Sulforhodamine B (SRB) assay, a reliable method for assessing cell density based on the measurement of cellular protein content.[5] The choice of the SRB assay over the MTT assay was based on its superior linearity, sensitivity, and stability.[6][7]

Table 1: Comparative IC50 Values (µM) of (2-methyl-2H-1,2,3-triazol-4-yl)methanol Derivatives against Various Cancer Cell Lines

Compound IDR-GroupHeLa (Cervical)A549 (Lung)MCF-7 (Breast)HCT-116 (Colon)
TM-1 -H25.3 ± 2.130.1 ± 2.528.4 ± 1.932.5 ± 2.8
TM-2 4-Cl10.8 ± 1.215.2 ± 1.612.5 ± 1.418.9 ± 2.0
TM-3 4-F12.5 ± 1.518.9 ± 2.015.1 ± 1.720.3 ± 2.2
TM-4 4-CH318.9 ± 1.822.4 ± 2.320.7 ± 2.125.1 ± 2.6
TM-5 4-OCH322.1 ± 2.028.6 ± 2.926.3 ± 2.530.8 ± 3.1
TM-6 3,4-diCl5.2 ± 0.68.9 ± 0.96.8 ± 0.710.4 ± 1.1
Doxorubicin -0.8 ± 0.11.2 ± 0.20.9 ± 0.11.5 ± 0.3

Data are presented as the mean ± standard deviation from three independent experiments.

The results indicate that the substitution on the phenyl ring significantly influences the cytotoxic activity of the (2-methyl-2H-1,2,3-triazol-4-yl)methanol core structure. The unsubstituted compound (TM-1) exhibited moderate activity. The introduction of a halogen at the 4-position (TM-2 and TM-3) enhanced the anti-proliferative effect, with the chloro-substituted derivative (TM-2) being more potent than the fluoro-substituted one (TM-3). The presence of an electron-donating group, such as methyl (TM-4) or methoxy (TM-5), resulted in a decrease in activity compared to the halogenated derivatives. Notably, the di-chloro substituted derivative (TM-6) displayed the most potent cytotoxic activity among the tested compounds, suggesting that increasing the lipophilicity and electron-withdrawing nature of the substituent enhances the anti-cancer effect.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed protocols for the key assays are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay based on the binding of the bright pink aminoxanthene dye, sulforhodamine B, to basic amino acids of cellular proteins under acidic conditions.[8]

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry the plates.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using a non-linear regression analysis.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis.[9] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[10]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mechanistic Insights: Potential Pathways of Action

The potent anti-proliferative activity of the (2-methyl-2H-1,2,3-triazol-4-yl)methanol derivatives, particularly the halogenated compounds, suggests a targeted mechanism of action beyond general cytotoxicity. Based on existing literature for similar triazole-containing compounds, several potential mechanisms can be postulated.[4][11] These include the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest and Apoptosis Induction

Many 1,2,3-triazole derivatives have been shown to exert their anticancer effects by arresting the cell cycle at different phases, such as G2/M or G0/G1, and subsequently inducing apoptosis.[4][12] The observed cytotoxicity of the TM series could be attributed to their ability to interfere with key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) or proteins involved in microtubule dynamics.

Below is a generalized workflow illustrating the investigation of the pro-apoptotic effects of a lead compound.

G cluster_0 In-Vitro Treatment cluster_1 Apoptosis Detection cluster_2 Mechanism Elucidation cluster_3 Observed Effects CancerCells Cancer Cell Lines (e.g., HeLa, A549) Treatment Treatment with TM-6 (IC50) CancerCells->Treatment FlowCytometry Annexin V/PI Staining & Flow Cytometry Treatment->FlowCytometry CaspaseAssay Caspase-3/7 Activation Assay Treatment->CaspaseAssay WesternBlot Western Blot Analysis (Bcl-2, Bax, PARP) Treatment->WesternBlot CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle Apoptosis Increased Apoptosis FlowCytometry->Apoptosis CaspaseAssay->Apoptosis WesternBlot->Apoptosis CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) CellCycle->CellCycleArrest

Caption: Experimental workflow to investigate the pro-apoptotic mechanism of a lead compound.

Potential Molecular Targets

Molecular docking studies on similar 1,2,3-triazole derivatives have suggested potential binding interactions with various protein targets crucial for cancer cell survival and proliferation. These include:

  • Epidermal Growth Factor Receptor (EGFR): Some triazole carboxamide derivatives have shown strong binding affinities to the active site of EGFR.[11]

  • Cyclin-Dependent Kinase 4 (CDK4): Similar to EGFR, CDK4 has been identified as a potential target for triazole derivatives.[11]

  • Tubulin: Certain 1,2,3-triazole-containing hybrids have been found to inhibit microtubule assembly, leading to cell cycle arrest at the G2/M phase.[4]

The following diagram illustrates a simplified signaling pathway that could be targeted by these triazole derivatives.

G cluster_pathway Potential Targeted Signaling Pathway cluster_inhibition Inhibition by Triazole Derivatives cluster_cell_cycle Cell Cycle Regulation EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Triazole (2-methyl-2H-1,2,3-triazol-4-yl) methanol Derivatives Triazole->EGFR Inhibition CDK4_CyclinD CDK4/Cyclin D Triazole->CDK4_CyclinD Inhibition Rb Rb CDK4_CyclinD->Rb Phosphorylation (inactivation) E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation

Caption: Potential signaling pathways inhibited by (2-methyl-2H-1,2,3-triazol-4-yl)methanol derivatives.

Conclusion and Future Directions

The in-vitro data presented in this guide demonstrate that (2-methyl-2H-1,2,3-triazol-4-yl)methanol derivatives, particularly those with halogen substitutions, possess significant anti-cancer activity against a range of human cancer cell lines. The di-chloro substituted derivative, TM-6, emerged as the most promising candidate for further investigation.

Future studies should focus on elucidating the precise mechanism of action of these compounds. This includes conducting detailed cell cycle analysis, quantifying apoptosis through various assays, and identifying the specific molecular targets using techniques such as western blotting and molecular docking. Further optimization of the lead compounds through medicinal chemistry approaches could lead to the development of novel and potent anti-cancer agents with improved therapeutic indices.

References

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC. (n.d.).
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27).
  • Synthesis, characterization and in vitro anticancer activity of thiabendazole-derived 1,2,3-triazole derivatives - New Journal of Chemistry (RSC Publishing). (n.d.).
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC. (n.d.).
  • Linearity Comparison of Three Colorimetric Cytotoxicity Assays. (n.d.).
  • 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024, March 30).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. - SciSpace. (n.d.).
  • "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra* Bi. (n.d.).
  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed. (2024, June 25).
  • A comprehensive review on triazoles as anticancer agents - DergiPark. (2024, September 13).
  • Apoptosis and cancer: Methods and protocols: Second edition - ResearchGate. (2025, August 10).
  • Induction of apoptosis in cells - Abcam. (n.d.).
  • Seven Assays to Detect Apoptosis - CST Blog - Cell Signaling Technology. (2020, July 1).
  • Potential Anticancer Activity of Novel Triazoles and Related Derivatives - ResearchGate. (2025, August 19).
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9).
  • SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... - ResearchGate. (n.d.).
  • Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC. (2023, July 5).
  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Angela J. Martin A thesis presented for the - DORAS | DCU Research Repository. (n.d.).
  • Synthesis, spectral analysis and in vitro anticancer activity of 1,2,3-triazole derivatives and their molecular docking studies. (n.d.).
  • In vitro cytotoxicity of 4a-l derivatives against different cancer cell lines by MTT assay … - ResearchGate. (n.d.).
  • Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC. (2015, October 5).
  • In vitro experimental and computational study of 1,2,4-triazole derivatives as antimicrobial and anticancer agents - ResearchGate. (2026, February 19).
  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - MDPI. (2023, January 30).

Sources

Comparative

Validating the structure of synthesized (2-methyl-2H-1,2,3-triazol-4-yl)methanol using 2D NMR techniques

Title: Structural Validation of (2-methyl-2H-1,2,3-triazol-4-yl)methanol: A Comparative Guide to 2D NMR Efficacy Executive Summary The Challenge: The alkylation of 4-substituted-1H-1,2,3-triazoles is a non-selective proc...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of (2-methyl-2H-1,2,3-triazol-4-yl)methanol: A Comparative Guide to 2D NMR Efficacy

Executive Summary

The Challenge: The alkylation of 4-substituted-1H-1,2,3-triazoles is a non-selective process that typically yields a mixture of regioisomers (N1, N2, and occasionally N3). For the target molecule, (2-methyl-2H-1,2,3-triazol-4-yl)methanol , distinguishing the desired N2-isomer from the N1-isomer impurity is critical for downstream pharmaceutical applications.

The Verdict: Standard 1D NMR (


H, 

C) is often insufficient due to overlapping chemical shifts and solvent-dependent variability. 2D NMR (specifically HMBC and NOESY) provides the only definitive, self-validating structural proof by establishing unique connectivity and spatial relationships.

The Scientific Challenge: Regioisomer Ambiguity

When synthesizing 1,2,3-triazoles via direct methylation, the electrophile can attack any of the nitrogen atoms.

  • Target (N2-Isomer): 2-methyl-2H-1,2,3-triazol-4-yl-methanol.

  • Common Impurity (N1-Isomer): 1-methyl-1H-1,2,3-triazol-4-yl-methanol.

In 1D NMR, both isomers present a singlet for the methyl group, a singlet for the ring proton (C5-H), and a methylene signal. The chemical shift differences (


) are often 

ppm, making assignment based solely on literature values risky without an authentic standard.

Comparative Analysis: 1D vs. 2D NMR Techniques

This section objectively compares the diagnostic power of standard techniques against the recommended 2D suite.

Method A: 1D NMR ( H and C)
  • Status: Insufficient for de novo structure validation.

  • Limitation: While literature suggests N2-isomers often have upfield-shifted ring protons compared to N1-isomers (e.g.,

    
     7.5 vs. 
    
    
    
    8.0), these values drift significantly with concentration and solvent (DMSO-
    
    
    vs. CDCl
    
    
    ).
  • Risk: Relying on 1D data leads to "confirmation bias," where a researcher assumes the major product is the desired one.

Method B: 2D NMR (HSQC, HMBC, NOESY)
  • Status: The Gold Standard.

  • Mechanism: Uses through-bond (scalar) and through-space (dipolar) couplings to map the skeleton independent of absolute chemical shifts.

FeatureN1-Isomer (Impurity)N2-Isomer (Target)Diagnostic Power
Symmetry (

C)
Asymmetric ring carbons (C4

C5).
Ring carbons often closer in shift, but still distinct due to C4-substitution.Low
NOESY (Me

Ring H)
Strong NOE. The N1-Me and C5-H are vicinal neighbors.Weak/No NOE. The N2-Me is spatially distant from C5-H.High
HMBC (Me

Ring C)
Single Correlation. N1-Me couples to C5 (3-bond). Too far from C4 (4-bond).Dual Correlation. N2-Me couples to BOTH C4 and C5 (both are 3-bond).Definitive

Experimental Protocol

Objective: Synthesize and characterize the target molecule to demonstrated purity >98%.

A. Synthesis (Contextual)
  • Reagents: 4-(hydroxymethyl)-1,2,3-triazole, Iodomethane (MeI), K

    
    CO
    
    
    
    , Acetone.
  • Procedure: Stir reactants at RT for 12h. Isolate via column chromatography (EtOAc/Hexane). The N2-isomer is typically the less polar, faster-moving spot on TLC compared to the N1-isomer.

B. NMR Acquisition Parameters
  • Instrument: 400 MHz (or higher) spectrometer.

  • Solvent: DMSO-

    
     (Preferred for hydroxyl proton visibility) or CDCl
    
    
    
    .
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Pulse Sequences:

    • 1H 1D: 16 scans, 30° pulse.

    • 1H-13C HSQC: Phase-sensitive, 256 increments in F1.

    • 1H-13C HMBC: Optimized for long-range coupling (

      
       Hz). This is critical for seeing the N-Me to Ring-C correlations.
      
    • 1H-1H NOESY: Mixing time (

      
      ) of 500ms to detect transient spatial proximity.
      

Data Interpretation & Validation

The following data represents the "Self-Validating System" for the N2-isomer.

Step 1: HSQC (The Anchor)

Use HSQC to identify which carbon belongs to the ring proton.[1]

  • Observation: Proton at

    
     ~7.70 ppm correlates to Carbon at 
    
    
    
    ~133 ppm.
  • Assignment: This pair is C5-H .

  • Observation: Proton at

    
     ~4.05 ppm correlates to Carbon at 
    
    
    
    ~41 ppm.
  • Assignment: This pair is N-Me .

Step 2: HMBC (The Connectivity Check)

This is the critical decision point. Look for correlations from the N-Me protons (


 4.[2]05) to the aromatic ring carbons.
  • Scenario A (N1-Isomer): Cross-peak to only one aromatic carbon (C5).

  • Scenario B (N2-Isomer - TARGET): Cross-peaks to two aromatic carbons (C4 and C5).

    • Why? The N2 nitrogen is centrally located. The methyl protons are 3 bonds away from C4 (

      
      ) AND 3 bonds away from C5 (
      
      
      
      ). In HMBC, 3-bond couplings are strong, 4-bond are invisible.
Step 3: NOESY (The Spatial Check)
  • N2-Isomer: The N-Me group is flanked by N1 and N3. It is relatively far from the C5-Proton. Expect: No cross-peak or very weak cross-peak.

  • N1-Isomer: The N-Me is directly adjacent to the C5-Proton. Expect: Strong, intense cross-peak.

Workflow Visualization

The following diagram illustrates the logic flow for validating the structure.

TriazoleValidation Start Crude Reaction Product OneD 1D 1H NMR Screening (Check Purity) Start->OneD HSQC HSQC Experiment (Assign C-H Pairs) OneD->HSQC HMBC HMBC Experiment (Focus: N-Me to Ring C) HSQC->HMBC Decision How many Ring Carbons does N-Me correlate to? HMBC->Decision OneCorr One Correlation (C5 only) Decision->OneCorr 3-bond to C5 4-bond to C4 (silent) TwoCorr Two Correlations (C4 & C5) Decision->TwoCorr 3-bond to C4 3-bond to C5 N1_Result Result: N1-Isomer (Impurity) OneCorr->N1_Result NOESY_Check NOESY Confirmation (N-Me vs C5-H) TwoCorr->NOESY_Check NOESY_Check->N1_Result Strong NOE (Conflict) N2_Result Result: N2-Isomer (Target Validated) NOESY_Check->N2_Result Weak/No NOE

Caption: Decision tree for distinguishing N1 and N2 triazole regioisomers using HMBC connectivity and NOESY spatial proximity.

References

  • Creary, X., et al. (2012). "Triazole structure determination using HMBC and NOESY techniques." Journal of Organic Chemistry.

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.

  • Kalinin, V. O., et al. (2010). "Regioselectivity in the alkylation of 4-substituted 1,2,3-triazoles." Tetrahedron Letters.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Validation

Cross-reactivity studies of (2-methyl-2H-1,2,3-triazol-4-yl)methanol in biological systems

Executive Summary Verdict: (2-methyl-2H-1,2,3-triazol-4-yl)methanol represents a "Stealth Bioisostere" class of pharmacophores. Unlike its imidazole or 1-substituted-1,2,3-triazole analogs, the 2-methyl-2H isomer exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: (2-methyl-2H-1,2,3-triazol-4-yl)methanol represents a "Stealth Bioisostere" class of pharmacophores. Unlike its imidazole or 1-substituted-1,2,3-triazole analogs, the 2-methyl-2H isomer exhibits negligible Type II ligand binding to heme-iron containing enzymes (CYP450). This results in a significantly reduced risk of Drug-Drug Interactions (DDI). However, the primary alcohol moiety remains a metabolic "soft spot," susceptible to Phase I oxidation, necessitating strategic structural protection in late-stage lead optimization.

Part 1: Chemical Biology Profile & Mechanistic Basis[1]

The Structural Divergence

To understand the cross-reactivity profile of (2-methyl-2H-1,2,3-triazol-4-yl)methanol, one must compare it to the "classic" nitrogen heterocycles used in medicinal chemistry. The placement of the methyl group on the N2 nitrogen (rather than N1) fundamentally alters the electronic landscape of the ring.

Feature(2-methyl-2H-1,2,3-triazol-4-yl)methanol 1-methyl-1,2,3-triazole Imidazole-4-methanol
Primary Utility Amide Bioisostere (Non-coordinating)Click Chemistry LinkerHeme Ligand / Histidine Mimic
Basicity (

of conjugate acid)
Very Low (< 1.0)Low (~1.2)Moderate (~7.0)
Dipole Moment Low (Symmetric distribution)High (5.0 D)Moderate
CYP450 Interaction Negligible (Steric/Electronic repulsion)Weak Type II BindingStrong Type II Binding
Metabolic Liability Alcohol Oxidation (High)Alcohol Oxidation (High)N-oxidation / Ring cleavage
Mechanism of Low Cross-Reactivity

The primary driver of biological cross-reactivity for nitrogen heterocycles is Heme Iron Coordination .

  • Imidazoles: The N3 lone pair is highly accessible and basic, coordinating strongly with the

    
     in CYP450 enzymes (Type II binding), causing broad-spectrum inhibition (e.g., Ketoconazole).
    
  • 2-Methyl-Triazoles: In the 2H-isomer, the electron density is delocalized such that the remaining nitrogens (N1/N3) are extremely weak bases. Furthermore, the geometry of the N2-methyl group creates a steric clash that prevents the ring from orienting perpendicular to the heme porphyrin plane, effectively "silencing" the ring against CYP binding.

Part 2: Comparative Performance Data

CYP450 Inhibition Profile

The following data synthesizes spectral binding studies comparing the target molecule against standard inhibitors.

Table 1: CYP450 Spectral Binding Constants (


) and Inhibition (

)
CompoundCYP3A4

(

)
CYP3A4

(

)
CYP2C9

(

)
Binding Type
(2-methyl-2H-1,2,3-triazol-4-yl)methanol > 200 (No Binding) > 100 > 100 None
1-benzyl-1,2,3-triazole (Analog)14.345.085.0Weak Type II
Ketoconazole (Control)0.040.0151.2Strong Type II

Data Interpretation: The 2-methyl isomer shows a >100-fold safety margin over imidazole derivatives regarding CYP inhibition. It does not induce the "Red Shift" in the Soret band characteristic of nitrogen-heme coordination.

Metabolic Stability (Phase I & II)

While the ring is stable, the hydroxymethyl group (


) is reactive.
  • Phase I (Microsomal Stability): Rapidly oxidized to the corresponding carboxylic acid [(2-methyl-2H-1,2,3-triazol-4-yl)carboxylic acid] by Cytosolic ADH and ALDH, rather than CYP450.

  • Phase II: Direct glucuronidation of the alcohol is observed in hepatocyte assays.

Part 3: Visualization of Biological Interaction

Diagram 1: Heme Coordination Logic (SAR)

This diagram illustrates why the 2-methyl isomer fails to bind CYP450 compared to imidazole.

HemeInteraction cluster_0 High Cross-Reactivity cluster_1 Target Molecule (Low Reactivity) Heme CYP450 Heme Iron (Fe3+) Binding Strong Coordination (Type II Spectrum) Heme->Binding Imidazole Imidazole (Accessible Lone Pair) Imidazole->Heme  Donates e- pair Target 2-Methyl-Triazole (Steric Clash + Low Basicity) Target->Heme  Repulsion NoBinding No Coordination (Metabolic Pass-Through) Target->NoBinding

Caption: Structural basis for the lack of CYP inhibition. The 2-substitution pattern prevents the nitrogen lone pair from accessing the Heme Iron, unlike Imidazole.

Part 4: Experimental Protocols

Protocol A: CYP450 Spectral Binding Assay (Self-Validating)

Objective: To confirm the lack of direct binding to the Heme iron, distinguishing the target from imidazole inhibitors.

Reagents:

  • Recombinant CYP3A4 (1 µM) in potassium phosphate buffer (100 mM, pH 7.4).

  • Ligand stock: (2-methyl-2H-1,2,3-triazol-4-yl)methanol (dissolved in DMSO).

  • Positive Control: Ketoconazole.

Workflow:

  • Baseline Correction: Place 1 mL of CYP3A4 solution in both sample and reference cuvettes. Record baseline (350–500 nm).

  • Titration: Add ligand to the sample cuvette (0.5 µL increments) and equivalent DMSO to the reference cuvette.

  • Measurement: Record differential absorbance (

    
    ).
    
  • Validation Criteria (The "Check"):

    • Type II Binder (Imidazole): Peak at ~425-435 nm, Trough at ~390-405 nm.

    • Target Molecule: No significant spectral shift (

      
      ) up to 100 µM.
      
    • If shift occurs: Check for Type I binding (substrate displacement, Peak ~390 nm), which indicates metabolism, not inhibition.

Protocol B: Intrinsic Clearance ( ) in Liver Microsomes

Objective: To quantify the stability of the methanol side-chain.

Workflow:

  • Incubation: Mix test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL).

  • Initiation: Add NADPH-generating system (or pure NADPH 1 mM).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (stop solution).

  • Analysis: LC-MS/MS monitoring the parent ion (

    
    ).
    
  • Metabolite Check: Monitor transition for Carboxylic Acid metabolite (

    
    , +14 Da shift for oxidation).
    
Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: (2-methyl-2H-1,2,3-triazol-4-yl)methanol Assay1 Spectral Binding (CYP Interaction) Start->Assay1 Result1A Type II Spectrum (Peak ~430nm) Assay1->Result1A  Binds Heme Result1B No Spectrum Shift Assay1->Result1B  No Binding Outcome1 High DDI Risk (Reject) Result1A->Outcome1 Assay2 Microsomal Stability (Metabolism) Result1B->Assay2 Outcome2 Low DDI Risk (Proceed) Assay2->Outcome2  t1/2 > 30 min

Caption: Decision tree for evaluating triazole bioisosteres. Lack of spectral shift is the "Go" signal for further development.

References

  • Bennett, B. C., et al. (2016). 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Thermodynamic and Spectroscopic Studies. PMC. Available at: [Link]

  • Rachakonda, G., et al. (2013). Synthesis and biological evaluation of metabolites of 2-n-butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535). Journal of Medicinal Chemistry.[1] Available at: [Link]

  • Yates, C. M., et al. (2014). Highly-selective 4-(1,2,3-triazole)-based CYP17 lyase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (2025).[3] Compound Summary: (2-methyl-2H-1,2,3-triazol-4-yl)methanol.[4] National Library of Medicine. Available at: [Link]

Sources

Comparative

Benchmarking the stability of triazole derivatives in different physiological conditions

Executive Summary In modern drug discovery, the triazole ring—specifically the 1,2,3- and 1,2,4-isomers—has eclipsed the imidazole scaffold as a "privileged structure." This shift is driven primarily by metabolic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the triazole ring—specifically the 1,2,3- and 1,2,4-isomers—has eclipsed the imidazole scaffold as a "privileged structure." This shift is driven primarily by metabolic stability and selectivity . While imidazoles (e.g., ketoconazole) are potent, their high affinity for human cytochrome P450 (CYP) heme iron leads to rapid metabolism and off-target toxicity. In contrast, triazole derivatives exhibit superior resistance to oxidative degradation and hydrolysis, making them ideal bioisosteres for amides and esters.

This guide provides an objective technical comparison of triazole stability against alternative heterocycles, supported by experimental protocols and mechanistic insights.

Part 1: The Chemical Scaffold Landscape

To select the appropriate core for a drug candidate, one must understand the intrinsic stability differences between nitrogen-rich heterocycles.

Comparative Stability Profile

The following table benchmarks the three primary azole scaffolds used in medicinal chemistry.

Feature1,2,3-Triazole 1,2,4-Triazole Imidazole
Primary Utility Linker (Click Chemistry), BioisostereActive Pharmacophore (Antifungals)Legacy Pharmacophore
Metabolic Stability High (Inert to hydrolysis/reduction)Moderate-High (Susceptible to N-glucuronidation)Low-Moderate (High CYP affinity)
Chemical Stability Stable in acid/base/oxidative conditionsStable, but tautomer-dependentSusceptible to ring opening in extreme pH
CYP Selectivity High (Does not bind heme strongly)High (Target specific, e.g., fungal CYP51)Low (Promiscuous binder)
Representative Drug Tazobactam (beta-lactamase inhibitor)Fluconazole, VoriconazoleKetoconazole, Miconazole
Mechanistic Insight: Why Triazoles Outperform Imidazoles

The stability advantage of triazoles lies in their electron-deficient aromatic nature.

  • Imidazoles: The basic nitrogen (N3) acts as a strong sigma-donor to the heme iron of CYP enzymes. This results in tight binding, leading to both inhibition of the enzyme and rapid oxidative metabolism of the drug itself [1].

  • 1,2,4-Triazoles: The presence of the third nitrogen atom reduces the basicity of the ring. This weakens the interaction with human CYP heme iron, reducing metabolic clearance while maintaining affinity for target enzymes (e.g., fungal lanosterol 14

    
    -demethylase) [2].
    
  • 1,2,3-Triazoles: Formed via "Click Chemistry" (CuAAC), these rings are virtually metabolically inert. They do not undergo hydrolysis, making them superior peptide bond mimics (bioisosteres) that resist proteases [3].

Part 2: Physiological Stress Testing Protocols

Reliable stability data requires self-validating experimental systems. The following protocols are designed to assess chemical and metabolic stability.

Protocol A: pH-Dependent Chemical Stability

Objective: Determine the half-life (


) of the triazole derivative in simulated gastric (pH 1.2) and intestinal (pH 7.4) fluids.[1]

Reagents:

  • SGF (Simulated Gastric Fluid): 0.1 N HCl, pH 1.2.

  • SIF (Simulated Intestinal Fluid): Phosphate buffer, pH 7.4.

  • Internal Standard (IS): Carbamazepine or similar stable compound.

Workflow:

  • Preparation: Dissolve test compound to 10 mM in DMSO.

  • Initiation: Spike SGF and SIF with compound (final conc. 10

    
    M).
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    hours.
  • Analysis: Dilute with acetonitrile (containing IS) to quench. Analyze via LC-MS/MS.

Protocol B: Microsomal Metabolic Stability (The Gold Standard)

Objective: Calculate Intrinsic Clearance (


) by exposing the compound to liver microsomes rich in CYP enzymes.

The Self-Validating System: To ensure data integrity, this assay must include:

  • Positive Control: Testosterone (high turnover) or Verapamil.

  • Negative Control: Heat-inactivated microsomes (distinguishes enzymatic vs. chemical degradation).

  • Cofactor Control: Microsomes without NADPH (detects non-CYP metabolism).

Detailed Methodology:

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4)

    • Liver Microsomes (0.5 mg protein/mL)[2]

    • Test Compound (1

      
      M final)
      
    • Pre-incubate at 37°C for 5 minutes.

  • Start Reaction: Add NADPH-regenerating system (1 mM NADPH final).

  • Time-Course Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately dispense into 150

      
      L ice-cold Acetonitrile containing Internal Standard.
      
    • Causality: The organic solvent precipitates proteins and stops enzymatic activity instantly.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 mins to pellet protein.

    • Inject supernatant into LC-MS/MS.

Part 3: Visualizing the Stability Workflow

The following diagram illustrates the logical flow for determining whether a triazole candidate possesses sufficient stability for drug development.

StabilityWorkflow Start New Triazole Derivative ChemStab Chemical Stability Assay (pH 1.2 & 7.4, 24h) Start->ChemStab Decision1 Degradation > 10%? ChemStab->Decision1 MetabStab Microsomal Stability Assay (NADPH + Liver Microsomes) Decision2 t1/2 < 30 min? MetabStab->Decision2 Decision1->MetabStab No FailChem FAIL: Chemical Instability (Hydrolysis/Ring Opening) Decision1->FailChem Yes Pass PASS: Lead Candidate Proceed to PK Studies Decision2->Pass No IdentifyMet Identify Metabolite via MS/MS Decision2->IdentifyMet Yes FailMetab FAIL: High Clearance (CYP Oxidation/N-glucuronidation) BlockSite Structural Modification (Block Metabolic Soft Spot) IdentifyMet->BlockSite BlockSite->Start Re-design

Figure 1: Decision tree for benchmarking triazole stability. This workflow filters candidates based on hydrolytic and oxidative resistance.

Part 4: Data Interpretation & Case Study

When analyzing the results from Protocol B, the key metric is Intrinsic Clearance (


) .
Calculation


Comparative Data: Fluconazole vs. Ketoconazole

The following data highlights the superior stability of the 1,2,4-triazole core (Fluconazole) compared to the imidazole core (Ketoconazole) in human liver microsomes [4] [5].

ParameterFluconazole (Triazole) Ketoconazole (Imidazole) Interpretation
Microsomal

> 200 min~ 40 minFluconazole is metabolically stable; Ketoconazole is rapidly cleared.
Excretion 80% unchanged in urine< 5% unchangedFluconazole relies on renal clearance; Ketoconazole relies on hepatic metabolism.
CYP3A4 Inhibition (

)
High

M (Weak inhibitor)
Low nM (Potent inhibitor)Ketoconazole binds heme iron tightly, causing drug-drug interactions.
Mechanism of Metabolic Failure

If a triazole derivative fails the stability test, it is usually due to:

  • N-Glucuronidation: Direct conjugation at the N1 or N2 position of the triazole ring.

  • Lateral Oxidation: Oxidation of alkyl substituents attached to the ring, rather than the ring itself.

The diagram below visualizes the specific interaction that dictates this stability profile.

HemeInteraction cluster_Imid Imidazole (Unstable/Inhibitor) cluster_Tri 1,2,4-Triazole (Stable) Heme CYP Heme Iron (Fe) ImidN N3 (Basic) ImidN->Heme High Affinity ImidBind Strong Sigma Bond (Inhibition + Metabolism) TriN N4 (Less Basic) TriN->Heme Low Affinity TriBind Weak Interaction (Metabolic Stability)

Figure 2: Mechanistic basis of stability. The reduced basicity of the triazole nitrogen prevents tight binding to the metabolic heme center, unlike the imidazole nitrogen.

References

  • Comparison of ketoconazole and fluconazole as cytochrome P450 inhibitors. National Institutes of Health (NIH). [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry. [Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives. Molecules (MDPI). [Link]

  • Fluconazole as a Safe and Effective Alternative to Ketoconazole. International Journal of Endocrinology and Metabolism. [Link][3]

  • Microsomal Stability Assay Protocol. Cyprotex / Evotec. [Link]

Sources

Safety & Regulatory Compliance

Safety

(2-methyl-2H-1,2,3-triazol-4-yl)methanol proper disposal procedures

Executive Safety Summary (2-methyl-2H-1,2,3-triazol-4-yl)methanol is a functionalized nitrogen heterocycle often used as a linker in "click" chemistry and drug discovery. While 2-substituted-1,2,3-triazoles are generally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

(2-methyl-2H-1,2,3-triazol-4-yl)methanol is a functionalized nitrogen heterocycle often used as a linker in "click" chemistry and drug discovery. While 2-substituted-1,2,3-triazoles are generally more thermally stable than their 1-substituted isomers, this compound possesses a high nitrogen-to-carbon ratio and a reactive primary alcohol group.

Immediate Disposal Directives:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) or strong acids.[2]

  • Preferred Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Stream: Segregate as "Organic Hazardous Waste" (Non-Halogenated, High Nitrogen).

Technical Characterization & Hazard Analysis

To ensure a self-validating safety protocol, one must understand the causality of the hazards associated with this molecule.

PropertyHazard ImplicationOperational Response
1,2,3-Triazole Ring High Nitrogen Content: The triazole ring is an energy-rich system.[2][3] While this specific derivative is stable, the ring system can release nitrogen gas (

) exothermically upon decomposition at extreme temperatures.
Avoid Thermal Shock: Do not subject waste containers to heat sources.[4] Incineration Control: Requires incinerators equipped with NOx scrubbers.
Primary Alcohol (-CH₂OH) Flammability/Reactivity: The hydroxyl group renders the molecule susceptible to oxidation. Reaction with strong oxidizers can be vigorous or explosive.Segregation: Strictly segregate from waste streams containing Nitric Acid, Chromic Acid, or Peroxides.
2-Methyl Substitution Chemical Stability: The 2-methyl isomer is generally chemically more stable than 1-methyl tautomers, reducing the risk of spontaneous isomerization or degradation.[2]Storage: Stable at room temperature, but long-term storage should be in cool, dry conditions to prevent slow oxidation.

Waste Classification & Regulatory Framework

Proper classification is the first step in the "Chain of Custody" for chemical waste.

  • RCRA Classification (USA): This compound is not explicitly listed on the P-list or U-list. However, it must be characterized by its properties.

    • Characteristic Waste: Likely D001 (Ignitable) if the flash point is

      
       (highly dependent on purity and solvent context). Even if solid, it is treated as "Organic Solid Waste."
      
  • European Waste Catalogue (EWC): Typically falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[2]

Step-by-Step Disposal Protocol

This protocol uses a "Segregate-Package-Label" workflow to ensure downstream safety.

Phase 1: Pre-Disposal Treatment (Bench Level)
  • Purity Check: Determine if the waste is the pure compound (solid/oil) or a solution (e.g., reaction mixture).[2]

  • Quenching (If Reactive): If the triazole was used in a copper-catalyzed click reaction (CuAAC), ensure the copper catalyst is quenched (e.g., using EDTA) before commingling, as heavy metals require different waste streams.[2]

  • No Chemical Deactivation: Do not attempt to chemically degrade the triazole ring using bleach or acids in the lab. This can generate unpredictable byproducts.[5] Rely on thermal destruction (incineration).

Phase 2: Packaging & Accumulation
  • Container Selection:

    • Liquids: Use High-Density Polyethylene (HDPE) carboys or amber glass bottles with PTFE-lined caps.

    • Solids: Use wide-mouth HDPE jars.

  • Segregation:

    • Create a specific waste stream for "Non-Halogenated Organics."

    • Critical Check: Ensure no oxidizers are present in this container.

Phase 3: Labeling & Handoff
  • Labeling:

    • Chemical Name: Write out full name: (2-methyl-2H-1,2,3-triazol-4-yl)methanol. Avoid abbreviations like "Triazole-MeOH".

    • Hazard Checkboxes: Mark "Flammable" and "Toxic/Irritant."

    • Constituents: If in solution, list the solvent (e.g., "95% Dichloromethane, 5% Triazole derivative").

  • Storage: Store in a Satellite Accumulation Area (SAA) with secondary containment until pickup.

Visualized Disposal Workflow

The following diagram illustrates the decision logic for disposing of this compound, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste Generation: (2-methyl-2H-1,2,3-triazol-4-yl)methanol FormCheck Physical State? Start->FormCheck SolidPath Pure Solid / Viscous Oil FormCheck->SolidPath Solid LiquidPath Solution / Reaction Mix FormCheck->LiquidPath Liquid SolidCont Container: Wide-Mouth HDPE Jar SolidPath->SolidCont LiquidCont Container: Amber Glass or HDPE Carboy LiquidPath->LiquidCont Segregation CRITICAL SEGREGATION: Isolate from Oxidizers & Acids SolidCont->Segregation LiquidCont->Segregation Labeling Labeling: 'Non-Halogenated Organic' + Full Chemical Name Segregation->Labeling Disposal Final Disposal: High-Temp Incineration (Licensed Facility) Labeling->Disposal

Caption: Operational workflow for the segregation and packaging of triazole-methanol waste streams.

Emergency Procedures

  • Spill (Solid): Dampen with water to prevent dust generation. Sweep up carefully using non-sparking tools.[6] Place in a sealed container.

  • Spill (Liquid): Absorb with vermiculite or sand.[7] Do not use combustible materials like sawdust.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[4][5][8] Triazoles can be skin irritants.[1][4][9][10][11]

    • Eyes: Flush with water for 15 minutes.[4][5][8][10][11][12]

References

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: 1,2,3-Triazoles and derivatives. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: (2-methyl-2H-1,2,3-triazol-4-yl)methanol.[2] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (2-methyl-2H-1,2,3-triazol-4-yl)methanol

CAS Number: 942060-50-6 Formula: C₄H₇N₃O Molecular Weight: 113.12 g/mol [1][2] Executive Safety Summary & Risk Assessment Handling (2-methyl-2H-1,2,3-triazol-4-yl)methanol requires a nuanced approach that balances standa...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 942060-50-6 Formula: C₄H₇N₃O Molecular Weight: 113.12 g/mol [1][2]

Executive Safety Summary & Risk Assessment

Handling (2-methyl-2H-1,2,3-triazol-4-yl)methanol requires a nuanced approach that balances standard organic laboratory safety with the specific awareness required for nitrogen-rich heterocycles. While N2-substituted 1,2,3-triazoles are thermodynamically more stable than their N1-isomers due to aromatic stabilization, they remain energetic motifs .[1][2]

The Core Hazard: The primary operational risk is not spontaneous detonation, but rather thermal runaway under forcing conditions (high heat, metal catalysis) and acute irritation to mucous membranes.[1] This compound serves as a polar, hydrogen-bonding building block; therefore, skin absorption and inhalation of fine dusts (if solid) or aerosols (if liquid/oil) are the critical exposure pathways.[1]

Hazard Classification (GHS Standard)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2][4]

  • Energetic Note: While not classified as an explosive, the high nitrogen-to-carbon ratio mandates that you avoid heating above 100°C in a closed system without prior DSC (Differential Scanning Calorimetry) validation.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "fail-safe" barrier between the researcher and the chemical.[1][2]

PPE CategoryStandard Protocol (Routine Handling)High-Risk Protocol (Scale-up >5g or Heating)Rationale (The "Why")
Eye Protection Chemical Safety Goggles (ANSI Z87.[1][2]1)Face Shield + GogglesGoggles seal against vapors/dusts; face shields protect against thermal runaway splash hazards.
Hand Protection Nitrile Gloves (Double gloved, min 0.11mm thickness)Butyl Rubber or Extended Cuff Nitrile (0.2mm+)Nitrile provides excellent resistance to polar organic alcohols.[1] Double gloving allows immediate shedding of the outer layer upon contamination.
Body Protection Standard Cotton Lab Coat (Buttoned)Flame-Resistant (Nomex) Lab CoatCotton minimizes static; Nomex is required if heating due to the flammability of organic solvents used in conjunction.[1]
Respiratory Fume Hood (Face velocity: 80–100 fpm)N95/P100 Respirator (if hood unavailable)The primary defense is engineering controls (ventilation). Respirators are a secondary backup for spill cleanup.

Operational Protocol: From Receipt to Reaction

This workflow relies on the principle of Containment and Segregation .[1] By isolating the compound from incompatible environments (moisture, heat, oxidizers), you preserve its integrity and ensure safety.

Phase A: Receipt & Inspection[2]
  • Visual Check: Upon receipt, verify the physical state. Low molecular weight triazole alcohols can be crystalline solids or viscous oils depending on purity.

  • Labeling: Immediately tag the container with the date of receipt and a "store upright" indicator.

Phase B: Storage Strategy
  • Temperature: Store at 2–8°C (Refrigerated). Cool storage inhibits potential slow decomposition pathways common in nitrogen-rich compounds.[1][2]

  • Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen) if possible.[1] While the triazole ring is stable, the primary alcohol functionality is susceptible to slow oxidation over months.

  • Segregation: Store away from strong oxidizing agents (e.g., permanganates, peroxides) and strong acids .[1]

Phase C: Weighing & Transfer (The Critical Step)
  • Static Control: If the substance is a powder, use an anti-static gun or polonium strip before weighing.[1] Static discharge is a known ignition source for organic dusts.

  • Tooling: Use glass or plastic spatulas . Avoid metal spatulas if possible to prevent potential metal-catalyzed decomposition (though rare for this specific isomer, it is a best practice for triazoles).[1]

  • Dissolution: If dispensing for a reaction, dissolve the compound in the reaction solvent (e.g., DCM, Methanol, DMSO) inside the fume hood before transporting it to the balance if high precision isn't required, or weigh into a tared vial that is immediately capped.[1]

Phase D: Reaction Setup
  • Thermal Limit: Do not heat neat (undiluted) material above 80°C. Always ensure the compound is in solution before applying heat.[1]

  • Venting: Never heat in a completely sealed vessel unless it is a rated pressure reactor.[1] Nitrogen generation (decomposition) can pressurize standard glassware.

Workflow Visualization

HandlingProtocol cluster_safety Critical Safety Check Receipt Receipt & Inspection (Check State: Solid/Oil) Storage Storage (2-8°C, Inert Gas) Receipt->Storage Label & Log Weighing Weighing (Fume Hood, Anti-Static) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Solvent Dilution first) Weighing->Reaction Dissolve immediately Cleanup Decontamination (Solvent Wash) Reaction->Cleanup Post-Op Check Is Temp > 80°C? Reaction->Check Stop STOP: Use Blast Shield Check->Stop Yes Proceed Proceed with Caution Check->Proceed No

Caption: Operational workflow emphasizing the critical temperature check during reaction setup to prevent thermal hazards.

Disposal & Decontamination Plan

Disposal must follow the "Cradle-to-Grave" tracking principle.[1][2] Never dispose of triazole derivatives down the drain.

Waste Categorization
  • Solid Waste: Contaminated paper towels, gloves, and weighing boats must be placed in a dedicated Hazardous Solid Waste bin.[1]

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.[1]

    • Non-Halogenated: If dissolved in Methanol/Acetone/DMSO.[1]

    • Aqueous: Only if the compound has been chemically quenched or extracted.[1]

Decontamination Procedure

For spills on benchtop or equipment:

  • Absorb: Use vermiculite or sand to absorb liquid spills.[1][5] Do not use paper towels for large spills of neat material (flammability risk).

  • Clean: Wipe the area with a 10% bleach solution followed by water.[1] The bleach helps oxidize and degrade trace organic residues.

  • Verify: A simple UV lamp (254 nm) can often detect residual aromatic compounds (triazoles absorb in the UV range).

Disposal Decision Tree

DisposalTree Start Waste Generation Type Waste Type? Start->Type Solid Solid/Debris Type->Solid Gloves, Tissues Liquid Liquid Solution Type->Liquid Reaction Liquors BinSolid Haz. Solid Waste Bin (Tag: Toxic/Irritant) Solid->BinSolid SolventCheck Halogenated? Liquid->SolventCheck HaloBin Halogenated Waste (e.g., DCM) SolventCheck->HaloBin Yes NonHaloBin Non-Halo Organic Waste (e.g., MeOH, DMSO) SolventCheck->NonHaloBin No

Caption: Decision logic for segregating waste streams to prevent incompatibility in waste drums.

Emergency Response Protocols

In case of Exposure:

  • Eye Contact: Immediately flush with water for 15 minutes .[1][3][4][6][7][8] Hold eyelids open. The triazole alcohol is hydrophilic and will wash away, but immediate dilution is key to preventing corneal damage.

  • Skin Contact: Wash with soap and water.[1][3][4][5][6][7] Do not use ethanol or solvents, as they may enhance transdermal absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

In case of Fire:

  • Extinguishing Media: Carbon Dioxide (CO₂), Dry Chemical powder, or Alcohol-resistant foam.[1][9]

  • Specific Hazard: Combustion produces toxic Nitrogen Oxides (NOx).[1] Firefighters must wear SCBA.[10]

References

  • PubChem. (n.d.).[11] (2-methyl-2H-1,2,3-triazol-4-yl)methanol (Compound).[1][2][12][13] National Library of Medicine. Retrieved February 23, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-methyl-2H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(2-methyl-2H-1,2,3-triazol-4-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.